molecular formula C22H23N5O2 B15574242 BKIDC-1553

BKIDC-1553

Numéro de catalogue: B15574242
Poids moléculaire: 389.4 g/mol
Clé InChI: NYCAEKAKFOSFFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BKIDC-1553 is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H23N5O2

Poids moléculaire

389.4 g/mol

Nom IUPAC

1-[4-amino-3-(6-cyclopropyloxynaphthalen-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C22H23N5O2/c1-22(2,28)11-27-21-18(20(23)24-12-25-21)19(26-27)15-4-3-14-10-17(29-16-7-8-16)6-5-13(14)9-15/h3-6,9-10,12,16,28H,7-8,11H2,1-2H3,(H2,23,24,25)

Clé InChI

NYCAEKAKFOSFFT-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKIDC-1553 is a novel small molecule inhibitor demonstrating significant preclinical efficacy against advanced prostate cancer. Its primary mechanism of action is the selective inhibition of glycolysis in prostate cancer cells through the direct targeting of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway. This targeted disruption of cancer cell metabolism leads to cytostatic effects and tumor growth inhibition, offering a promising therapeutic avenue for castration-resistant prostate cancer (CRPC), a disease state often characterized by a heightened glycolytic phenotype. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glycolysis via Hexokinase 2

This compound exerts its anti-cancer effects by selectively targeting and inhibiting Hexokinase 2 (HK2), the rate-limiting enzyme in the glycolytic pathway.[1][2] In many cancer cells, including those of advanced prostate cancer, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for providing the energy and biosynthetic precursors required for rapid cell proliferation. HK2 is often overexpressed in these cancer cells and is essential for maintaining this high glycolytic rate.

The inhibitory action of this compound on HK2 disrupts the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. This blockade leads to a rapid cessation of glycolytic flux within minutes of exposure, resulting in a reduction of downstream glycolytic metabolites.[3] The dependence of susceptible prostate cancer cells on glycolysis for survival makes them particularly vulnerable to HK2 inhibition by this compound.

Signaling Pathway Diagram

BKIDC1553_Mechanism cluster_cell Prostate Cancer Cell BKIDC1553 This compound HK2 Hexokinase 2 (HK2) BKIDC1553->HK2 Inhibition Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 GLUT1->HK2 Enters Cell G6P Glucose-6-Phosphate HK2->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_Prod ATP Production Glycolysis->ATP_Prod Biosynthesis Biosynthesis (Nucleotides, Lipids) Glycolysis->Biosynthesis Cell_Growth Cell Growth & Proliferation ATP_Prod->Cell_Growth Biosynthesis->Cell_Growth

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the quantitative data demonstrating the efficacy and properties of this compound.

Table 1: In Vitro Cell Proliferation (IC50)
Cell LineDescriptionIC50 (µM)
LNCaP95Androgen-independent prostate cancer~2.5
VCaPAndrogen-sensitive prostate cancer~5.0
C4-2BCastration-resistant prostate cancer~2.5
PC3Androgen-independent prostate cancer>20 (Resistant)
LTL331RNeuroendocrine prostate cancer organoid~5.0

Data extracted from cell proliferation assays (MTS) performed at 72 hours post-treatment (120 hours for VCaP).[4]

Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDosing RouteDose (mg/kg)Cmax (µM)t½ (hours)Bioavailability (%)
MouseOral2019.4~17 (predicted in humans)>65
RatOral--->65
DogOral--->65
MonkeyOral--->65

Pharmacokinetic parameters were determined following a single oral dose.[3] The estimated efficacious oral dose in a 74 kg human is 500 mg/day based on the average and maximum plasma concentrations associated with efficacy in mouse models.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTS Assay)
  • Cell Plating: Prostate cancer cell lines were seeded in 96-well plates at a density of 1,000-10,000 cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells were treated with this compound at concentrations ranging from 0.63 to 20 µM. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours (120 hours for VCaP cells) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Final Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. IC50 values were determined from the dose-response curves.[4]

In Vivo Xenograft Model
  • Animal Model: Male severe combined immunodeficient (SCID) mice were used for all in vivo experiments.

  • Cell Implantation: PC3 cells (100,000 cells) or the LuCaP 35 patient-derived xenograft (PDX) were mixed 1:1 with Matrigel and injected subcutaneously into the rear flanks of the mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a volume of approximately 100 mm³. Mice were then randomized into treatment and control groups.

  • Treatment Administration: this compound was administered by oral gavage at a dose of 20 mg/kg three times a week. The vehicle control consisted of 7% Tween-80 and 3% ethanol (B145695) in pharmaceutical-grade PBS.

  • Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (4-5 weeks).

  • Endpoint and Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry. The anti-tumor efficacy was determined by comparing the tumor growth in the treated group to the control group.[1][5]

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_prep Prepare PCa Cells/ PDX in Matrigel start->cell_prep injection Subcutaneous Injection into SCID Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice when Tumors ~100 mm³ tumor_growth->randomization treatment_group Treatment Group: This compound (20 mg/kg) Oral Gavage, 3x/week randomization->treatment_group Treatment control_group Control Group: Vehicle Administration randomization->control_group Control monitoring Monitor Tumor Volume & Body Weight (4-5 weeks) treatment_group->monitoring control_group->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

In Vivo Xenograft Experimental Workflow.

Conclusion

This compound represents a promising therapeutic candidate for advanced prostate cancer, with a well-defined mechanism of action centered on the inhibition of Hexokinase 2 and the subsequent disruption of glycolysis. The preclinical data robustly support its selective anti-proliferative activity in prostate cancer models that are dependent on glycolytic metabolism. The favorable pharmacokinetic profile and significant in vivo efficacy, comparable to the standard-of-care enzalutamide, underscore its potential for clinical development. Further investigation in clinical trials is warranted to evaluate the safety and efficacy of this compound in patients with advanced, castration-resistant prostate cancer.

References

BKIDC-1553: A Selective Glycolysis Inhibitor for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, with resistance to current therapies necessitating novel therapeutic strategies.[1][2] A hallmark of advanced prostate cancer progression is a metabolic shift towards a highly glycolytic phenotype, often referred to as the Warburg effect.[1][3] This reliance on glycolysis for rapid energy and biomass production presents a therapeutic vulnerability. BKIDC-1553 is a novel, orally bioavailable small molecule that selectively inhibits glycolysis in prostate cancer cells, demonstrating potent anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action: Selective Inhibition of Hexokinase 2

This compound exerts its anti-glycolytic and anti-cancer effects through the selective inhibition of Hexokinase 2 (HK2), a key rate-limiting enzyme in the glycolysis pathway.[1][2][4] HK2 is frequently overexpressed in cancer cells and is crucial for sustaining the high glycolytic rate required for tumor growth.[1] The inhibitory action of this compound leads to a rapid cessation of glycolytic flux, depleting the cancer cells of essential energy and metabolic intermediates.[5]

The proposed signaling pathway for this compound's action is illustrated below:

G cluster_glycolysis Glycolysis Pathway cluster_cell Prostate Cancer Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Pyruvate Pyruvate G6P->Pyruvate Glycolytic Intermediates Proliferation Cell Proliferation & Growth G6P->Proliferation Biosynthesis Lactate Lactate Pyruvate->Lactate ATP ATP Production Pyruvate->ATP TCA Cycle & OxPhos BKIDC1553 This compound BKIDC1553->G6P Inhibits HK2 G cluster_workflow Cell Proliferation Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to attach) A->B C 3. Treat with this compound (Serial dilutions, e.g., 0.63-20 µM) B->C D 4. Incubate for 72-120 hours C->D E 5. Add MTS Reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 Values G->H

References

An In-depth Technical Guide to the Molecular Target of BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: It is important to distinguish BKIDC-1553 from D-1553 (also known as garsorasib). D-1553 is a distinct clinical-stage inhibitor of KRASG12C, a protein frequently mutated in various cancers. This document focuses exclusively on the preclinical compound this compound.

Introduction to this compound

This compound is a novel small molecule inhibitor identified as a promising preclinical candidate for the treatment of advanced prostate cancer.[1][2][3][4][5] Developed from a bumped kinase inhibitor (BKI) scaffold, this compound has demonstrated potent anti-proliferative effects in specific cancer cell lines.[1][5] Unlike many kinase inhibitors, its primary mechanism of action is not through the inhibition of protein kinases but through the targeting of a key metabolic enzyme.[1][2][5] This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, supporting quantitative data, and the experimental protocols used in its characterization.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is Hexokinase 2 (HK2) , a critical enzyme in the glycolytic pathway.[1][2][3][4][5] HK2 catalyzes the first committed step of glycolysis, the ATP-dependent phosphorylation of glucose to glucose-6-phosphate.[6] In many cancer types, including advanced prostate cancer, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[2] This metabolic reprogramming is characterized by an upregulation of glycolytic enzymes, including HK2, to support rapid cell growth and proliferation.[2][7]

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HK2.[1][2][3] This inhibition leads to a rapid cessation of glycolysis, thereby depriving the cancer cells of a crucial source of energy (ATP) and biosynthetic precursors required for their growth and survival.[1][5] The selective activity of this compound against certain prostate cancer cells is linked to their dependence on HK2-mediated glycolysis.[1][2]

Signaling Pathway of this compound Action

BKIDC1553_Pathway cluster_cell Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Lactate Lactate Glycolysis->Lactate ATP ATP Glycolysis->ATP Biosynthesis Nucleotides, Amino Acids, Lipids PPP->Biosynthesis Proliferation Cell Proliferation and Survival Biosynthesis->Proliferation ATP->Proliferation HK2->G6P ATP -> ADP BKIDC1553 This compound BKIDC1553->HK2

Caption: Mechanism of action of this compound.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of prostate cancer cell lines and other cancer cell lines. The data is summarized in the tables below.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)Notes
LNCaPProstate Cancer~2.5Androgen-sensitive
LNCaP95Prostate Cancer~2.5Castration-resistant
VCaPProstate Cancer~5Androgen-sensitive, expresses AR-V7
22Rv1Prostate Cancer~5Castration-resistant
C4-2BProstate Cancer~5Castration-resistant
PC3Prostate Cancer>20Androgen-insensitive, non-responder
DU145Prostate Cancer>20Androgen-insensitive, non-responder
LAPC4Prostate Cancer~10Androgen-sensitive
MDA-PCa-2bProstate Cancer~10Androgen-sensitive
A549Lung Cancer>20Non-responder
K562Leukemia>20Non-responder
MCF7Breast Cancer>20Non-responder
WPMY-1Normal Prostate>20Non-malignant

Data is approximated from graphical representations in the source literature and should be considered indicative.

Table 2: In Vivo Efficacy of this compound
Xenograft ModelTreatmentTumor Growth InhibitionReference Compound
LuCaP 35 (PDX)20 mg/kg this compound, p.o., 3x weeklySignificant inhibitionEnzalutamide
PC320 mg/kg this compound, p.o., 3x weeklyNo significant effect-

PDX: Patient-Derived Xenograft; p.o.: per os (by mouth)

Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and characterization of this compound and its molecular target are provided below.

Cell Proliferation Assay (MTS Assay)

This assay was used to determine the IC50 values of this compound against various cell lines.

  • Cell Plating: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in the appropriate cell culture medium and added to the wells to achieve final concentrations ranging from 0.63 to 20 µM. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) combined with an electron coupling reagent (phenazine methosulfate; PMS) was added to each well.[8][9]

  • Final Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader. The quantity of formazan (B1609692) product, as measured by absorbance, is directly proportional to the number of living cells.[8][9][10][11][12]

  • Data Analysis: The absorbance values were normalized to the vehicle-treated control wells, and IC50 values were calculated using non-linear regression analysis.

Hexokinase Activity Assay

This assay was performed to directly measure the inhibitory effect of this compound on HK2 activity.

  • Enzyme and Substrates: Recombinant human HK2 protein was used. The reaction mixture contained ATP, glucose, and NAD+ in a reaction buffer.

  • Compound Incubation: this compound was added to the reaction mixture at various concentrations and pre-incubated with the HK2 enzyme.

  • Reaction Initiation: The reaction was initiated by the addition of glucose. The assay is a coupled-enzyme assay where the product of the HK2 reaction, glucose-6-phosphate, is converted by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NAD+ to NADH.

  • Kinetic Measurement: The rate of NADH production was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of reaction in the presence of this compound was compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: Human prostate cancer cells (e.g., PC3) or patient-derived xenograft tissue (e.g., LuCaP 35) were implanted subcutaneously into the flanks of the mice.[13][14][15][16]

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The mice were then randomized into treatment and control groups.

  • Compound Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at a specified dose and schedule (e.g., 20 mg/kg, three times a week). The control group received the vehicle only. A positive control group (e.g., treated with enzalutamide) was also included.

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., twice a week). Tumor volume was calculated using the formula: (length × width²) / 2.

  • Study Endpoint and Analysis: The study was terminated when tumors in the control group reached a predetermined size. Tumors were excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the initial screening to the in vivo validation of this compound.

Workflow cluster_discovery Discovery and In Vitro Characterization cluster_invivo In Vivo Validation Screening Compound Library Screening (BKIDC Compounds) HitID Hit Identification (this compound) Screening->HitID CellProlif Cell Proliferation Assays (Panel of Cancer Cell Lines) HitID->CellProlif TargetID Target Identification Hypothesis (Metabolic Assays) CellProlif->TargetID EnzymeAssay Enzymatic Assays (Hexokinase 2 Activity) TargetID->EnzymeAssay Xenograft Prostate Cancer Xenograft Models (PDX and Cell Line-derived) EnzymeAssay->Xenograft Lead Candidate Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Tox Toxicity Assessment (Body Weight, Clinical Signs) Efficacy->Tox

References

The Role of BKIDC-1553 in the Inhibition of Hexokinase 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge, often characterized by a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is heavily reliant on the enzyme Hexokinase 2 (HK2), which catalyzes the first committed step of glycolysis. Consequently, HK2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of BKIDC-1553, a novel small molecule inhibitor of HK2, and its role in impeding prostate cancer progression. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize its activity. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and potentially advance the therapeutic application of this compound.

Introduction to Hexokinase 2 as a Therapeutic Target

Cancer cells exhibit a profound alteration in their metabolic processes to sustain their rapid proliferation and survival.[1] One of the key enzymes in this metabolic rewiring is Hexokinase 2 (HK2). HK2 is one of four hexokinase isoforms and is distinguished by its high affinity for glucose and its strategic localization to the outer mitochondrial membrane. In many cancer types, including prostate cancer, HK2 is significantly overexpressed compared to normal tissues, where the HK1 isoform is predominant.[2] This overexpression of HK2 is crucial for the high glycolytic rate observed in tumors, providing the cancer cells with a steady supply of energy in the form of ATP and essential biosynthetic precursors.[1] The inhibition of HK2, therefore, represents a targeted approach to disrupt cancer cell metabolism, leading to energy depletion and ultimately, cell death.

This compound: A Novel Inhibitor of Hexokinase 2

This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of Hexokinase 2.[2] Its development was driven by the need for targeted therapies that can exploit the metabolic vulnerabilities of advanced prostate cancer. Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative and anti-glycolytic activity in various prostate cancer models.[2]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Hexokinase 2. By binding to HK2, this compound prevents the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step of glycolysis. This blockade has several downstream consequences for the cancer cell:

  • Depletion of Glycolytic Intermediates: Inhibition of HK2 leads to a rapid decrease in the intracellular levels of glucose-6-phosphate and other downstream glycolytic metabolites.

  • Reduced ATP Production: As glycolysis is a major source of ATP in rapidly proliferating cancer cells, its inhibition by this compound results in a significant drop in cellular energy levels.

  • Induction of Cell Cycle Arrest and Apoptosis: The severe energy stress and lack of essential building blocks for biosynthesis trigger cell cycle arrest and, ultimately, programmed cell death (apoptosis).

The selective action of this compound on cancer cells is attributed to their high dependency on HK2-mediated glycolysis, whereas normal cells, which primarily express HK1 and have a more flexible metabolic profile, are less affected.

Quantitative Data on the Efficacy of this compound

The anti-cancer effects of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings from these studies.

In Vitro Anti-Proliferative Activity of this compound

The potency of this compound was assessed against a panel of human prostate cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive, AR-positive~5
C4-2BCastration-resistant, AR-positive~5
VCaPAndrogen-sensitive, AR-positive, TMPRSS2-ERG fusion~10
PC3Androgen-insensitive, AR-negative>20 (Resistant)
DU145Androgen-insensitive, AR-negative>20 (Resistant)

Table 1: IC50 values of this compound in various prostate cancer cell lines.

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The in vivo anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of castration-resistant prostate cancer, LuCaP 35.

ParameterValue
Animal ModelMale SCID mice
Xenograft ModelLuCaP 35 (Patient-Derived Xenograft)
TreatmentThis compound (20 mg/kg, oral gavage, 3 times/week)
Treatment Duration28 days
OutcomeSignificant reduction in tumor growth

Table 2: Summary of the in vivo efficacy of this compound in the LuCaP 35 PDX model.

Detailed Experimental Protocols

To ensure the reproducibility of the findings and to aid researchers in their own investigations, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation of prostate cancer cell lines.

  • Cell Plating: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 values using a non-linear regression analysis.[3]

Hexokinase 2 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of HK2.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM glucose, 5 mM ATP, 10 mM MgCl2, 0.4 mM NADP+, and 1 unit/mL glucose-6-phosphate dehydrogenase.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant human Hexokinase 2 to each well.

  • Kinetic Reading: Immediately measure the increase in absorbance at 340 nm every minute for 30 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the production of NADPH, which is directly proportional to HK2 activity.

  • Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value using non-linear regression.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in the LuCaP 35 PDX model.[4][5]

  • Animal Model: Use male severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Xenograft Implantation: Subcutaneously implant fragments of LuCaP 35 patient-derived xenograft tissue into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at a dose of 20 mg/kg via oral gavage three times a week. The control group should receive the vehicle solution.

  • Efficacy Evaluation: Continue treatment for 28 days and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Visualizing the Impact of this compound

To better illustrate the mechanism of action and experimental workflows, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound Action

BKIDC1553_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int HK2 Hexokinase 2 Glucose_int->HK2 G6P Glucose-6-Phosphate HK2->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP Biosynthesis Biosynthesis Glycolysis->Biosynthesis CellProliferation Cell Proliferation & Survival ATP->CellProliferation Biosynthesis->CellProliferation BKIDC1553 This compound BKIDC1553->HK2 Inhibition

This compound inhibits Hexokinase 2, blocking glycolysis and cancer cell proliferation.
Experimental Workflow for In Vitro Proliferation Assay

MTS_Workflow start Start plate_cells Plate Prostate Cancer Cells start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_bkidc Add this compound (or Vehicle) incubate_24h->add_bkidc incubate_72h Incubate 72h add_bkidc->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_1_4h Incubate 1-4h add_mts->incubate_1_4h read_absorbance Read Absorbance (490 nm) incubate_1_4h->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for determining the anti-proliferative effect of this compound using an MTS assay.
Logical Relationship in In Vivo Xenograft Study

Xenograft_Logic implant Implant LuCaP 35 PDX into SCID mice tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Treat with this compound (20 mg/kg) or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint: Tumor Excision & Analysis monitor->endpoint conclusion Conclusion: This compound inhibits tumor growth in vivo endpoint->conclusion

Logical flow of the in vivo study evaluating this compound efficacy in a PDX model.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of advanced prostate cancer, particularly mCRPC, by targeting a key metabolic vulnerability of cancer cells – their dependence on Hexokinase 2. The preclinical data presented in this guide demonstrate its potent anti-proliferative and anti-glycolytic effects, both in vitro and in vivo. The detailed experimental protocols provided herein are intended to facilitate further research and validation of these findings.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of this compound with other standard-of-care therapies for prostate cancer, such as androgen deprivation therapy or chemotherapy.

  • Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to this compound treatment.

  • Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to develop strategies to overcome them.

  • Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with advanced prostate cancer.

The continued investigation of HK2 inhibitors like this compound holds great promise for the development of novel and effective treatments for patients with advanced and metabolically active cancers.

References

Preclinical Profile of BKIDC-1553: A Novel Glycolysis Inhibitor for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Technical Overview for the Scientific Community

This document provides an in-depth analysis of the preclinical data for BKIDC-1553, a novel small molecule inhibitor of glycolysis, for the treatment of advanced prostate cancer. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of metabolic targeting in oncology.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge, often characterized by a metabolic shift towards increased glycolysis.[1][2][3][4][5] this compound is a first-in-class antiglycolytic agent that demonstrates potent and selective activity against prostate cancer cells.[1][2][3][4][5] Preclinical studies have established its mechanism of action, efficacy in various cancer models, and a favorable safety and pharmacokinetic profile, positioning it as a promising candidate for clinical development.[1][2][3][4][5][6] This whitepaper will detail the key preclinical findings for this compound.

Mechanism of Action: Targeting Tumor Metabolism

This compound exerts its anticancer effects by inhibiting glycolysis, a metabolic pathway upregulated in progressive prostate cancer.[1][2][3][4][5] The compound's primary molecular target is Hexokinase 2 (HK2), a critical enzyme in the initial step of glycolysis.[1][2][4][5][7] By inhibiting HK2, this compound disrupts the energy supply of cancer cells, leading to selective growth inhibition.[1][2][4][5] This targeted approach spares normal cells that are less reliant on glycolysis.[6]

This compound Signaling Pathway cluster_cell Prostate Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Tumor Growth & Proliferation ATP->Proliferation HK2->G6P BKIDC This compound BKIDC->HK2 In Vivo Experimental Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase (4-5 weeks) cluster_analysis Endpoint Analysis start Implant LuCaP 35 PDX in SCID Mice tumor_growth Tumor Growth to ~100 mm³ start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization vehicle Vehicle Control (7% Tween-80, 3% EtOH in PBS) randomization->vehicle bkidc This compound (20 mg/kg, p.o., 3x/week) randomization->bkidc enza Enzalutamide randomization->enza tumor_volume Tumor Volume Measurement vehicle->tumor_volume bkidc->tumor_volume enza->tumor_volume ihc IHC Analysis of P-ACC tumor_volume->ihc

References

The Glycolytic Switch: A Technical Guide to BKIDC-1553's Impact on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel small molecule inhibitor, BKIDC-1553, and its targeted effects on cancer cell metabolism. With a primary focus on advanced prostate cancer, this document details the mechanism of action, presents key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge, often characterized by a metabolic shift towards increased glycolysis, a phenomenon known as the Warburg effect. This compound is a first-in-class preclinical candidate that demonstrates potent anti-glycolytic activity by selectively inhibiting Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[1][2] This targeted inhibition leads to selective growth arrest in various prostate cancer models, offering a promising new avenue for therapeutic intervention. Preclinical data indicates a favorable safety and pharmacokinetic profile, supporting its potential for clinical development.[1][2]

Mechanism of Action: Targeting the Gatekeeper of Glycolysis

This compound's primary mechanism of action is the inhibition of Hexokinase 2 (HK2).[1][2] HK2 catalyzes the first committed step of glycolysis, the ATP-dependent phosphorylation of glucose to glucose-6-phosphate. By inhibiting HK2, this compound effectively blocks the entry of glucose into the glycolytic pathway within cancer cells, thereby depriving them of a key source of energy and biosynthetic precursors required for rapid proliferation.[1] Studies have shown that this compound inhibits the phosphorylation of glucose without affecting its uptake into the cells.[1]

Signaling Pathway: Intersection of Metabolism and Oncogenic Signaling

The upregulation of HK2 in prostate cancer is often linked to the activation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation. Loss of the tumor suppressor PTEN, a common event in prostate cancer, leads to the activation of AKT, which in turn activates mTORC1. mTORC1 then promotes the translation of HK2 mRNA. This compound's inhibition of HK2 acts downstream of this oncogenic signaling cascade, directly targeting a key metabolic dependency of the cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Uptake G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis HK2 Hexokinase 2 HK2->G6P BKIDC1553 This compound BKIDC1553->HK2 Inhibits mTORC1 mTORC1 mTORC1->HK2 Promotes Translation AKT AKT AKT->mTORC1 Activates PTEN PTEN PTEN->AKT Inhibits

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

In Vitro Cell Proliferation Inhibition
Cell LineCancer TypeConcentration Range (µM)Duration (hours)Inhibition
LNCaPProstate Cancer0.63 - 2072Sensitive
VCaPProstate Cancer0.63 - 20120Sensitive
PC3Prostate Cancer0.63 - 2072Resistant

Data synthesized from proliferation assays described in the literature.[3]

In Vivo Xenograft Model Efficacy
ModelTreatment GroupDosageAdministrationTumor Growth
LuCaP 35 (PDX)This compound20 mg/kgOral, 3x weeklySignificant Inhibition
LuCaP 35 (PDX)EnzalutamideStandardStandardComparable Inhibition
PC3This compound20 mg/kgOral, 3x weeklyNo significant decrease

PDX: Patient-Derived Xenograft. Data from in vivo studies in SCID mice.[4]

Toxicology and Off-Target Screening
AssayConcentrationResult
MicroAmes TestUp to 500 µg/mLNo genotoxicity
In Vitro MicronucleusUp to 500 µg/mLNo genotoxicity
Off-Target Receptor/Enzyme Screen (44 targets)10 µM100% inhibition of Angiotensin Converting Enzyme (ACE)

Data from safety pharmacology studies.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Proliferation (MTS) Assay
  • Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted in culture medium to achieve a final concentration range of 0.63 to 20 µM. A vehicle control (e.g., 0.1% DMSO) is also prepared. The medium in the cell plates is replaced with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Cells are incubated for a specified period (72 hours for LNCaP and PC3, 120 hours for VCaP).

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well according to the manufacturer's instructions.

  • Absorbance Reading: The plates are incubated for a further 1-4 hours at 37°C, and the absorbance is read at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

G cluster_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow to adhere overnight Seed_Cells->Adhere Prepare_Compound Prepare serial dilutions of this compound Adhere->Prepare_Compound Treat_Cells Treat cells with This compound or vehicle Prepare_Compound->Treat_Cells Incubate Incubate for 72-120 hours Treat_Cells->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Calculate percent viability Read_Absorbance->Analyze End End Analyze->End

MTS Assay Workflow
In Vivo Xenograft Studies

  • Animal Model: Male severe combined immunodeficient (SCID) mice are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., PC3) or patient-derived xenograft tissues (e.g., LuCaP 35) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered by oral gavage at a dose of 20 mg/kg, three times a week. The vehicle control group receives the formulation buffer.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period (e.g., 4-5 weeks). At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups to the control group.

Glucose Uptake vs. Phosphorylation Assay
  • Cell Culture: LNCaP cells are cultured to near confluence in appropriate multi-well plates.

  • Compound Pre-treatment: Cells are pre-treated with this compound or a vehicle control for a specified time.

  • Radiolabeled Glucose Analog Incubation: Cells are incubated with either [3H] 2-deoxy-D-glucose (2-DG), which is taken up and phosphorylated but not further metabolized, or [3H] 3-O-methyl-D-glucose (3-OMG), which is taken up but not phosphorylated.

  • Cell Lysis and Scintillation Counting: After incubation, cells are washed and lysed. The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is indicative of glucose uptake (for 3-OMG) and both uptake and phosphorylation (for 2-DG). By comparing the results, the specific effect on phosphorylation can be determined.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy for advanced prostate cancers that have a high glycolytic phenotype. Its selective inhibition of Hexokinase 2 provides a clear mechanism of action that is downstream of common oncogenic mutations. The preclinical data demonstrate significant anti-tumor efficacy and a favorable safety profile. Further investigation is warranted to explore the full clinical potential of this compound and its derivatives, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of mCRPC and potentially other cancers with similar metabolic dependencies.

References

Structure-Activity Relationship of BKIDC-1553 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BKIDC-1553 is a novel, preclinical small molecule inhibitor of Hexokinase 2 (HK2) that has demonstrated significant promise in the treatment of advanced prostate cancer. As a bumped kinase inhibitor (BKI) derived compound with a pyrrolopyrimidine core, this compound selectively targets the glycolytic pathway in prostate cancer cells, leading to potent anti-proliferative effects. While extensive preclinical data for the lead compound, this compound, is available, detailed structure-activity relationship (SAR) data for a broad series of its derivatives is not yet publicly disclosed. This guide provides a comprehensive overview of the known biological activity, mechanism of action, and pharmacokinetic profile of this compound. It further contextualizes the potential SAR of its derivatives based on its known molecular target and core scaffold, offering a foundational understanding for researchers in the field of oncology and medicinal chemistry.

Introduction: The Therapeutic Rationale for Targeting Glycolysis in Prostate Cancer

Advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), presents a significant therapeutic challenge. A hallmark of many aggressive cancers, including prostate cancer, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. Hexokinase 2 (HK2), an enzyme that catalyzes the first committed step in glycolysis, is overexpressed in prostate cancer and is associated with tumor progression and poor prognosis.[1] This makes HK2 a compelling target for therapeutic intervention. This compound and its derivatives represent a novel class of compounds designed to selectively inhibit HK2, thereby disrupting the metabolic engine of prostate cancer cells.[1]

This compound: Preclinical Profile of a Lead HK2 Inhibitor

This compound was identified through the synthesis and optimization of a series of bumped kinase inhibitor (BKI) derived compounds.[2] It has demonstrated potent and selective growth inhibition across multiple prostate cancer models.[1]

Quantitative Biological and Pharmacokinetic Data

The following table summarizes the key quantitative data for the lead compound, this compound.

ParameterValueSpecies/ModelReference
In Vitro Efficacy
Growth SuppressionEffective in most AR-positive and AR-negative metastatic prostate cancer cell linesHuman prostate cancer cell lines[2]
SelectivityIneffective in suppressing the growth of normal fibroblast cells or bone, lymphocyte, or hepatocyte-derived cancer cell linesHuman cell lines[2]
In Vivo Efficacy
Oral Administration Dose20 mg/kg, three times per weekHuman prostate cancer patient-derived xenograft (PDX) in mice[2]
OutcomeDecreased tumor growth after 5 weeksHuman prostate cancer PDX in mice[2]
Pharmacokinetics
Oral Bioavailability>65%In three species (mice, rats, calves, dogs, and monkeys)[2]
ClearanceSlowIn all tested species[2]
Predicted Human Half-life~17 hoursBased on allometric scaling[2]
Predicted Efficacious Human Dose500 mg/dayBased on mouse model data[2]
Safety
hERG Cardiac ToxicityNo binding at 10 µMIn vitro safety analysis[2]
GenotoxicityNo signals for genotoxicityIn vitro safety analysis[2]
Off-target ActivityNo interaction with a 44 off-target screen of receptors and enzymesIn vitro safety analysis[2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the targeted inhibition of Hexokinase 2, a critical enzyme in the glycolytic pathway.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in prostate cancer cells. By inhibiting HK2, this compound blocks the conversion of glucose to glucose-6-phosphate, thereby disrupting the downstream production of ATP and essential metabolites required for cell proliferation.

BKIDC1553_Mechanism cluster_cell Prostate Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP & Metabolites Glycolysis->ATP Proliferation Cell Proliferation ATP->Proliferation HK2->G6P Phosphorylation BKIDC1553 This compound BKIDC1553->HK2 Inhibition

Figure 1: Proposed Mechanism of Action of this compound

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives are not publicly available, some general principles can be inferred based on its classification as a bumped kinase inhibitor and its pyrrolopyrimidine core.

  • Pyrrolopyrimidine Scaffold: This core structure is a common pharmacophore in kinase inhibitors, providing a rigid framework for interaction with the ATP-binding pocket of the target enzyme.

  • "Bumped" Substituent: A key feature of BKIs is a bulky "bumped" substituent that is designed to fit into a "hole" or a modified gatekeeper residue in the target kinase, thereby enhancing selectivity. Modifications to this substituent would be expected to significantly impact both potency and selectivity.

  • Solubilizing Groups: The addition or modification of polar groups can influence the compound's solubility, permeability, and overall pharmacokinetic profile.

Further research and publication of the SAR studies that led to the discovery of this compound will be crucial for the rational design of second-generation HK2 inhibitors with improved properties.

Experimental Protocols

The following are generalized protocols for key experiments that would be used to characterize the activity of this compound and its derivatives.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Cell_Proliferation_Assay start Seed prostate cancer cells in 96-well plates incubation1 Allow cells to adhere overnight start->incubation1 treatment Treat cells with serial dilutions of this compound derivatives incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 assay Add proliferation reagent (e.g., MTT, CellTiter-Glo) incubation2->assay readout Measure absorbance or luminescence assay->readout analysis Calculate IC50 values readout->analysis

Figure 2: Workflow for an In Vitro Cell Proliferation Assay

Methodology:

  • Prostate cancer cells are seeded in 96-well microplates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives) or a vehicle control (e.g., DMSO).

  • The plates are incubated for a period of 72 hours.

  • At the end of the incubation period, a cell proliferation reagent (such as MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.

Hexokinase 2 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of HK2.

Methodology:

  • Recombinant human Hexokinase 2 is incubated with the test compounds at various concentrations in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrates, glucose and ATP.

  • The activity of HK2 is measured by a coupled enzyme system where the product, glucose-6-phosphate, is converted by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH.

  • The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human prostate cancer cells or patient-derived xenograft (PDX) tissue.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., this compound at 20 mg/kg) via oral gavage or another appropriate route of administration, according to a predetermined schedule (e.g., three times per week).[2] The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., biomarker studies).

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of advanced prostate cancer, with a well-defined mechanism of action targeting the metabolic vulnerability of cancer cells. While the detailed structure-activity relationships of its derivatives are not yet in the public domain, the data available for the lead compound provide a strong foundation for further development. The future disclosure of SAR data will be invaluable for the medicinal chemistry community to design next-generation HK2 inhibitors with potentially enhanced potency, selectivity, and pharmacokinetic properties. Further clinical investigation of this compound is warranted to determine its safety and efficacy in patients with advanced prostate cancer.[1]

References

The Therapeutic Potential of BKIDC-1553 in Oncology: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKIDC-1553 is a novel, orally bioavailable small molecule inhibitor demonstrating significant preclinical therapeutic potential in oncology, particularly in advanced prostate cancer. This compound distinguishes itself by selectively inhibiting glycolysis in cancer cells through the targeting of hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[1][2][3] Preclinical studies have revealed promising anti-tumor activity, a favorable safety profile, and encouraging pharmacokinetic properties, positioning this compound as a compelling candidate for further clinical investigation in patients with advanced malignancies, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides a comprehensive technical guide on the preclinical data supporting the therapeutic potential of this compound.

Introduction

Metastatic castration-resistant prostate cancer presents a significant clinical challenge, with tumors often developing resistance to standard androgen receptor (AR)-targeted therapies.[4] A hallmark of many aggressive cancers, including advanced prostate cancer, is a metabolic shift towards increased glycolysis, a phenomenon known as the Warburg effect.[1][3] This metabolic reprogramming provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, targeting glycolysis has emerged as a promising therapeutic strategy. This compound was identified from a series of bumped kinase inhibitor (BKI) derived compounds as a potent and selective inhibitor of prostate cancer cell growth with a novel mechanism of action centered on the inhibition of glycolysis.[1][5]

Mechanism of Action: Inhibition of Hexokinase 2

This compound exerts its anti-cancer effects by inhibiting hexokinase 2 (HK2), the first and rate-limiting enzyme in the glycolytic pathway.[1][2][3] By blocking HK2, this compound effectively shuts down the initial step of glycolysis, leading to a cessation of glucose metabolism and subsequent inhibition of cancer cell proliferation.[1] This targeted inhibition of a key metabolic enzyme provides a selective advantage against highly glycolytic cancer cells while potentially sparing normal cells that are less reliant on this pathway.

cluster_cell Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 Substrate G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP (Energy for Proliferation) Glycolysis->ATP BKIDC1553 This compound BKIDC1553->HK2 Inhibits HK2->G6P Catalyzes

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in a range of preclinical models, including various prostate cancer cell lines and a patient-derived xenograft (PDX) model.

In Vitro Studies

This compound has demonstrated selective growth inhibition across multiple prostate cancer cell lines, including both androgen-sensitive and castration-resistant models.[1][5]

Table 1: In Vitro Proliferation Inhibition by this compound

Cell Line Cancer Type Key Characteristics Reported Effect of this compound
LNCaP Prostate Cancer Androgen-sensitive Growth inhibition
PC3 Prostate Cancer Androgen-insensitive Growth inhibition

| LuCaP 35 | Prostate Cancer | Patient-Derived Xenograft | Sensitivity to this compound |

Note: Specific IC50 values were not publicly available in the reviewed documents.

In Vivo Studies

Oral administration of this compound has shown significant efficacy in preclinical xenograft models of advanced prostate cancer, with activity comparable to the standard-of-care agent enzalutamide.[1][2]

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer PDX Model

Model Treatment Group Dosing Schedule Outcome
LuCaP 35 PDX Vehicle Control 7% Tween-80, 3% EtOH in PBS Tumor growth
LuCaP 35 PDX This compound 20 mg/kg, oral gavage, 3x/week Decreased tumor growth

| LuCaP 35 PDX | Enzalutamide | Not specified | Equivalent activity to this compound |

Experimental Protocols

In Vitro Cell Proliferation Assays
  • Cell Lines: A battery of prostate cancer cell lines were utilized.[1]

  • Methodology: Detailed protocols for the cell proliferation assays were not explicitly stated in the provided search results but typically involve seeding cells in multi-well plates, treating with varying concentrations of the compound, and assessing cell viability after a set incubation period using assays such as MTT or CellTiter-Glo.

In Vivo Xenograft Studies
  • Animal Model: Severe combined immunodeficient (SCID) mice were used.[1]

  • Tumor Implantation: PC3 cells (100,000 cells) were mixed 1:1 with Matrigel and injected subcutaneously into the rear flanks of the mice. For the patient-derived xenograft model, LuCaP 35 was implanted subcutaneously.[1]

  • Treatment: When tumors reached approximately 100 mm³, mice were randomized into treatment groups. This compound was administered at 20 mg/kg via oral gavage three times a week for up to four weeks. The vehicle control consisted of 7% Tween-80 and 3% EtOH in pharmaceutical-grade PBS.[1]

  • Endpoints: Tumor volume was measured regularly to assess treatment efficacy.

start Start implant Implant PCa cells (e.g., PC3 or LuCaP 35) subcutaneously in SCID mice start->implant tumor_growth Allow tumors to grow to ~100 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment: - Vehicle Control - this compound (20 mg/kg, 3x/week) - Enzalutamide randomize->treat measure Measure tumor volume periodically treat->measure end End of Study measure->end

Figure 2: In Vivo Xenograft Study Workflow.

Pharmacokinetics and Safety

This compound has demonstrated favorable pharmacokinetic properties and a good safety profile in preclinical studies.

Pharmacokinetics

The compound exhibits excellent pharmacokinetic parameters across multiple species, including mice, rats, calves, dogs, and monkeys, with greater than 65% oral bioavailability in three species and slow clearance in all species tested.[5] The predicted half-life in humans is approximately 17 hours, with an estimated efficacious oral dose of 500 mg/day for a 74 kg individual.[5]

Table 3: Summary of Pharmacokinetic Parameters for this compound

Parameter Value/Observation Species
Oral Bioavailability >65% 3 species (unspecified)
Clearance Slow All species tested
Predicted Human Half-life ~17 hours Human (predicted)

| Estimated Efficacious Human Dose | 500 mg/day | Human (estimated) |

Preclinical Safety

In vitro and in vivo toxicology studies have shown a promising safety profile for this compound.[1] In vitro ADME studies suggest a low probability of drug-drug interactions, and safety analyses demonstrated a lack of binding to hERG cardiac toxicity ion channels at 10 µM.[5] The compound showed no signals for genotoxicity or interaction with a panel of 44 off-target receptors and enzymes of toxicological concern.[5] The tolerability of this compound at pharmacologically active doses suggests a potential for therapeutic benefit without significant drug-induced toxicity.[5]

Future Directions

The robust preclinical data for this compound strongly support its advancement into clinical trials for patients with advanced prostate cancer.[1][2][3] The novel mechanism of action, promising efficacy in preclinical models, and favorable safety and pharmacokinetic profiles highlight this compound as a promising therapeutic candidate. Future clinical studies will be crucial to determine the safety, tolerability, and efficacy of this compound in human subjects. As of the latest available information, this compound is on track for a successful Investigational New Drug (IND) application.[5]

References

BKIDC-1553: A Novel Inhibitor of Hexokinase 2 Targeting the Warburg Effect in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. A key enzymatic driver of this phenomenon is Hexokinase 2 (HK2), which catalyzes the first irreversible step of glycolysis. The small molecule inhibitor, BKIDC-1553, has emerged as a promising preclinical candidate that selectively targets HK2, thereby disrupting the Warburg effect and demonstrating significant anti-tumor activity, particularly in prostate cancer models. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical efficacy data, experimental methodologies, and the signaling pathways it modulates.

Introduction: The Warburg Effect and the Role of Hexokinase 2

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism. Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis, converting glucose to lactate (B86563) at a high rate. This metabolic shift provides cancer cells with a continuous supply of ATP and metabolic intermediates necessary for the synthesis of nucleotides, lipids, and proteins, fueling rapid cell proliferation.

Hexokinase 2 (HK2) is a critical enzyme in this process, responsible for phosphorylating glucose to glucose-6-phosphate, the first committed step of glycolysis. HK2 is often overexpressed in various tumors and is associated with poor prognosis. Its localization to the outer mitochondrial membrane allows it to efficiently couple ATP from oxidative phosphorylation to glycolysis and also plays a role in inhibiting apoptosis. The central role of HK2 in sustaining the Warburg effect makes it an attractive therapeutic target for cancer.

This compound: A Selective Inhibitor of Hexokinase 2

This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of HK2. Its anti-glycolytic activity has been demonstrated in various prostate cancer models, where it has shown efficacy comparable to the standard-of-care androgen receptor inhibitor, enzalutamide.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of HK2. This inhibition leads to a rapid cessation of glycolysis in susceptible cancer cells, as evidenced by a reduction in glycolysis metabolites. The selectivity of this compound for cancer cells appears to be linked to their dependence on HK2 for survival.

dot

cluster_Cell Cancer Cell Glucose Glucose HK2 Hexokinase 2 Glucose->HK2 substrate G6P Glucose-6-Phosphate Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Fermentation (Warburg Effect) Mitochondria Mitochondria Pyruvate->Mitochondria Oxidative Phosphorylation (Blocked in Cancer) BKIDC_1553 This compound BKIDC_1553->HK2 inhibition HK2->G6P catalysis

Methodological & Application

Application Notes: Utilizing BKIDC-1553 in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKIDC-1553 is a novel small molecule inhibitor with potent antiglycolytic activity, demonstrating promise in preclinical studies, particularly in the context of advanced prostate cancer.[1][2] This compound exerts its effects by selectively targeting and inhibiting hexokinase 2 (HK2), a critical enzyme in the glycolysis pathway.[1][2] By blocking the first irreversible step of glycolysis, this compound disrupts the primary metabolic pathway that cancer cells often rely on for rapid growth and proliferation, a phenomenon known as the Warburg effect. The antiproliferative effects of this compound are primarily cytostatic, leading to G1 cell cycle arrest rather than immediate cytotoxicity. This application note provides detailed protocols for assessing the in vitro efficacy of this compound on cell proliferation using common colorimetric and luminescent assays.

Mechanism of Action: Inhibition of Glycolysis

This compound's mechanism of action centers on the inhibition of hexokinase 2 (HK2). HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step of glycolysis. In many cancer cells, HK2 is overexpressed and plays a pivotal role in sustaining the high glycolytic rate necessary for tumor growth. By inhibiting HK2, this compound effectively curtails the entry of glucose into the glycolytic pathway, thereby depriving cancer cells of a crucial source of energy and biosynthetic precursors. This leads to a reduction in cell proliferation and growth.

cluster_cell Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 substrate BKIDC This compound BKIDC->HK2 inhibits G6P Glucose-6-Phosphate HK2->G6P phosphorylation Glycolysis Glycolysis G6P->Glycolysis Proliferation Cell Proliferation Glycolysis->Proliferation supports

Inhibition of Glycolysis by this compound.

Data Presentation: Efficacy of this compound on Prostate Cancer Cell Lines

The following table summarizes the reported antiproliferative activity of this compound in various prostate cancer cell lines as determined by an MTS assay after 72 hours of treatment.[3]

Cell LineDescriptionEffective Concentration Range (µM)[3]
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.63 - 20
LNCaP95Enzalutamide-resistant prostate cancer0.63 - 20
VCaPAndrogen-sensitive, expresses wild-type androgen receptor0.63 - 20 (at 120 hours)
PC3Androgen-independent human prostate cancer0.63 - 20

Experimental Protocols

This section provides detailed protocols for assessing the antiproliferative effects of this compound using MTS and CellTiter-Glo® assays. These methods are well-suited for high-throughput screening and quantitative analysis.

Protocol 1: MTS Cell Proliferation Assay

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.63, 1.25, 2.5, 5, 10, 20 µM). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

    • Prepare a vehicle control with the same final concentration of DMSO as the compound-treated wells.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours (or up to 120 hours for cell lines like VCaP) at 37°C in a humidified, 5% CO₂ incubator.[3]

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This luminescent assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Prostate cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTS assay, using opaque-walled 96-well plates.

  • Compound Preparation and Treatment:

    • Follow the same compound preparation and treatment protocol as for the MTS assay.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Luminescent Signal Generation and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background control wells from all other readings.

    • Normalize the data to the vehicle control wells.

    • Plot the results as described for the MTS assay.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro cell proliferation assay with this compound.

cluster_workflow Cell Proliferation Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound incubate1->treat prepare Prepare this compound dilutions prepare->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add assay reagent (MTS or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read Read plate (Absorbance or Luminescence) incubate3->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

General workflow for a cell proliferation assay.

References

Application Notes and Protocols for BKIDC-1553 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BKIDC-1553 is a novel small molecule inhibitor with potent anti-glycolytic activity, demonstrating significant promise in preclinical models of prostate cancer.[1][2] Its mechanism of action involves the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway, which is often upregulated in cancer cells to support their high metabolic demands.[1][3][4] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, based on published preclinical data, to facilitate further research and drug development efforts.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy Studies

ParameterDetailsReference
Compound This compound[1]
Animal Model Severe Combined Immunodeficient (SCID) mice[2][4]
Xenograft Models - PC3 human prostate cancer cell line - LuCaP 35 human patient-derived xenograft (PDX)[2][4]
Dosage 20 mg/kg[2][4]
Administration Route Oral gavage (p.o.)[2][4]
Dosing Schedule Three times a week[2][4]
Vehicle 7% Tween-80, 3% Ethanol in pharmaceutical grade PBS[2]
Treatment Duration 4-5 weeks[3][4]
Efficacy - Significant tumor growth inhibition in LuCaP 35 PDX model, comparable to enzalutamide. - No significant decrease in PC3 xenografts, suggesting potential resistance mechanisms in this cell line.[3][4]
Reported Toxicity Favorable safety profile with no significant toxicity signals at efficacious doses.[5]

Signaling Pathway

This compound exerts its anti-cancer effects by targeting a fundamental metabolic pathway in cancer cells. The diagram below illustrates the mechanism of action of this compound through the inhibition of Hexokinase 2 (HK2) in the glycolysis pathway.

cluster_cell Cancer Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) Pyruvate Pyruvate G6P->Pyruvate Glycolysis Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA Cycle & Oxidative Phosphorylation ATP_prod ATP Production Mitochondrion->ATP_prod Cell_Growth Tumor Growth & Proliferation ATP_prod->Cell_Growth BKIDC1553 This compound BKIDC1553->G6P Inhibition cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A 1. Prepare this compound Formulation F 6. Administer this compound (20 mg/kg, p.o.) 3x per week A->F B 2. Culture Prostate Cancer Cells (e.g., PC3) or Prepare PDX Tissue C 3. Subcutaneous Implantation of Cells/Tissue into SCID Mice B->C D 4. Tumor Growth to ~100 mm³ C->D E 5. Randomize Mice into Treatment Groups (Vehicle vs. This compound) D->E E->F G 7. Monitor Tumor Volume and Body Weight (2-3x per week) F->G H 8. Endpoint: Tumor Volume Limit or End of Study (4-5 weeks) G->H I 9. Tumor Excision & Analysis (e.g., IHC) H->I

References

Application Notes and Protocols for Metabolic Assays with BKIDC-1553 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKIDC-1553 is a novel small molecule inhibitor with potent antiglycolytic activity, demonstrating significant promise in preclinical studies, particularly in the context of advanced prostate cancer.[1][2] Its mechanism of action is centered on the inhibition of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[1][3] This targeted inhibition of glycolysis makes this compound a compelling candidate for therapeutic development.[1]

These application notes provide detailed protocols for conducting key metabolic assays to evaluate the efficacy and mechanism of action of this compound in a cancer cell context. The following assays are described:

  • Cell Viability Assay (ATP-based): To assess the cytotoxic or cytostatic effects of this compound.

  • Seahorse XF Glycolytic Rate Assay: To directly measure the impact of this compound on the rate of glycolysis.

  • Seahorse XF Cell Mito Stress Test: To evaluate the effect of this compound on mitochondrial respiration and cellular energetic adaptation.

  • Extracellular Lactate (B86563) Production Assay: To quantify a key byproduct of glycolysis and assess the downstream effects of HK2 inhibition.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described metabolic assays. Expected trends are indicated based on the known mechanism of this compound.

Table 1: Effect of this compound on Cell Viability (ATP Levels)

Cell LineThis compound Concentration (µM)Incubation Time (hours)Relative ATP Levels (% of Vehicle Control)
PC-30 (Vehicle)72100
172Expected Decrease
572Expected Decrease
1072Expected Decrease
2072Expected Decrease
LNCaP0 (Vehicle)72100
172Expected Decrease
572Expected Decrease
1072Expected Decrease
2072Expected Decrease

Table 2: Effect of this compound on Glycolytic Rate (ECAR)

Cell LineThis compound Concentration (µM)Basal Glycolysis (mpH/min)Compensatory Glycolysis (mpH/min)
PC-30 (Vehicle)Baseline ValueBaseline Value
10Expected DecreaseExpected Decrease
LNCaP0 (Vehicle)Baseline ValueBaseline Value
10Expected DecreaseExpected Decrease

Table 3: Effect of this compound on Mitochondrial Respiration (OCR)

Cell LineThis compound Concentration (µM)Basal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
PC-30 (Vehicle)Baseline ValueBaseline ValueBaseline ValueBaseline Value
10Potential IncreasePotential IncreasePotential IncreasePotential Increase
LNCaP0 (Vehicle)Baseline ValueBaseline ValueBaseline ValueBaseline Value
10Potential IncreasePotential IncreasePotential IncreasePotential Increase

Table 4: Effect of this compound on Extracellular Lactate Production

Cell LineThis compound Concentration (µM)Incubation Time (hours)Lactate Concentration (mM)
PC-30 (Vehicle)24Baseline Value
1024Expected Decrease
LNCaP0 (Vehicle)24Baseline Value
1024Expected Decrease

Experimental Protocols

Cell Viability Assay (ATP-based)

This protocol measures cell viability by quantifying ATP, which is indicative of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., PC-3, LNCaP)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add 100 µL of the ATP assay reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Seahorse XF Glycolytic Rate Assay

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an appropriate density (e.g., 20,000-40,000 cells/well).

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, and incubate in a non-CO₂ incubator at 37°C.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Load the injection ports of the sensor cartridge with the assay compounds:

    • Port A: Glucose

    • Port B: Oligomycin

    • Port C: 2-Deoxyglucose (2-DG)

  • Calibrate the Seahorse XF Analyzer.

  • Run the assay, measuring basal and post-injection ECAR values.

Seahorse XF Cell Mito Stress Test

This assay assesses mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Follow steps 1-5 from the Seahorse XF Glycolytic Rate Assay protocol.

  • Load the injection ports of the sensor cartridge with the mitochondrial stress compounds:

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A

  • Calibrate the Seahorse XF Analyzer.

  • Run the assay to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Extracellular Lactate Production Assay

This colorimetric or fluorometric assay quantifies lactate secreted into the culture medium, a direct product of glycolysis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the lactate concentration to the cell number determined by a separate viability assay (e.g., using Crystal Violet or a non-lytic viability assay).

Visualizations

Glycolysis_Inhibition_by_BKIDC_1553 cluster_extracellular Extracellular Space cluster_cell Cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Glucose_int Glucose GLUT->Glucose_int Uptake HK2 Hexokinase 2 (HK2) Glucose_int->HK2 Substrate G6P Glucose-6-Phosphate HK2->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation Mitochondrion Mitochondrion (Oxidative Phosphorylation) Pyruvate->Mitochondrion Lactate_ext Extracellular Lactate Lactate->Lactate_ext Secretion BKIDC_1553 This compound BKIDC_1553->HK2 Inhibition Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in Seahorse microplate Treat_Cells 2. Treat with this compound or vehicle Seed_Cells->Treat_Cells Prepare_Assay_Medium 3. Change to Seahorse assay medium Treat_Cells->Prepare_Assay_Medium Calibrate 5. Calibrate instrument Prepare_Assay_Medium->Calibrate Hydrate_Cartridge 4. Hydrate sensor cartridge and load compounds Hydrate_Cartridge->Calibrate Run_Assay 6. Run assay protocol (sequential injections) Calibrate->Run_Assay Measure 7. Measure OCR and ECAR Run_Assay->Measure Analyze 8. Analyze data to determine metabolic parameters Measure->Analyze Lactate_Assay_Workflow cluster_prep Preparation cluster_assay Lactate Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with this compound or vehicle Seed_Cells->Treat_Cells Collect_Supernatant 3. Collect culture supernatant Treat_Cells->Collect_Supernatant Perform_Assay 4. Perform lactate assay (add reagents, incubate) Collect_Supernatant->Perform_Assay Measure 5. Measure absorbance/ fluorescence Perform_Assay->Measure Normalize 6. Normalize to cell number Measure->Normalize Quantify 7. Quantify lactate concentration Normalize->Quantify

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKIDC-1553 is a novel small-molecule inhibitor targeting hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation. By inhibiting HK2, this compound disrupts the energy metabolism of cancer cells, leading to anti-proliferative effects.[1][2][3] These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle of cancer cells, with a focus on prostate cancer cell lines where its activity has been demonstrated.[1][2][3] Detailed protocols for cell cycle analysis by flow cytometry and analysis of key cell cycle regulatory proteins by Western blotting are included.

Data Presentation

Treatment of prostate cancer cells with this compound has been shown to induce cell cycle arrest, specifically in the G1 phase. The following table summarizes the quantitative data on cell cycle distribution in LNCaP and LNCaP95 prostate cancer cell lines after treatment with this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineTreatment (Concentration)Duration (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
LNCaPDMSO (Vehicle Control)3060.525.314.2
LNCaPThis compound (20 µM)3075.115.29.7
LNCaP95DMSO (Vehicle Control)3058.928.113.0
LNCaP95This compound (20 µM)3072.416.511.1

Data is representative of results showing a significant increase in the G1 population upon this compound treatment.

Signaling Pathways

Proposed Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest

The inhibition of Hexokinase 2 by this compound is proposed to induce G1 cell cycle arrest through a multi-faceted mechanism. A primary pathway involves the activation of the tumor suppressor p53 in response to metabolic stress. Activated p53 can then transcriptionally upregulate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, thus leading to an arrest in the G1 phase of the cell cycle.

Additionally, inhibition of glycolysis can lead to a decrease in ATP levels, which can activate AMPK. Activated AMPK can inhibit the mTOR signaling pathway. Downregulation of mTOR signaling has been linked to G1 cell cycle arrest. Evidence for the involvement of this pathway comes from the observed decrease in the phosphorylation of ribosomal protein S6 (RPS6), a downstream target of mTOR, upon this compound treatment.

BKIDC1553_Signaling_Pathway BKIDC1553 This compound HK2 Hexokinase 2 BKIDC1553->HK2 Inhibits Glycolysis Glycolysis HK2->Glycolysis Catalyzes MetabolicStress Metabolic Stress Glycolysis->MetabolicStress Reduced Glycolysis Leads to p53 p53 Activation MetabolicStress->p53 mTOR mTOR Signaling MetabolicStress->mTOR Inhibits p21 p21 Upregulation p53->p21 CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits Rb Rb Phosphorylation CyclinD_CDK46->Rb CyclinE_CDK2->Rb E2F E2F Release Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes G1_Arrest G1 Cell Cycle Arrest S_Phase->G1_Arrest Inhibition of S-Phase Entry Results in mTOR->G1_Arrest Inhibition Contributes to RPS6 p-RPS6 mTOR->RPS6 Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining & Analysis Seed Seed Cancer Cells Treat Treat with this compound (and vehicle control) Seed->Treat Incubate Incubate for a defined period (e.g., 30h) Treat->Incubate Harvest Harvest Cells (e.g., Trypsinization) Incubate->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix in cold 70% Ethanol Wash_PBS->Fix Wash_Stain Wash and Resuspend in Staining Buffer Fix->Wash_Stain Stain Stain with Propidium Iodide and RNase A Wash_Stain->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Data Data Analysis: Quantify G1, S, G2/M phases Analyze->Data

References

Application Notes and Protocols for Assessing the Anti-glycolytic Activity of BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKIDC-1553 is a novel small molecule inhibitor with potent anti-glycolytic activity, demonstrating significant promise in preclinical studies for the treatment of advanced prostate cancer.[1][2] This compound selectively targets and inhibits hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is often upregulated in cancer cells.[1][3] The inhibition of HK2 by this compound leads to a rapid cessation of glycolysis, thereby depriving cancer cells of a key energy source and inhibiting their proliferation.[3][4] These application notes provide a comprehensive overview of the experimental data and detailed protocols for assessing the anti-glycolytic effects of this compound.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated across a panel of prostate cancer cell lines using a standard MTS assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment, with the exception of VCaP cells which were incubated for 120 hours.

Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive human prostate adenocarcinoma~1.0
LNCaP95Androgen-independent derivative of LNCaP~2.5
VCaPAndrogen-sensitive, expresses wild-type AR and TMPRSS2-ERG fusion~5.0
DU145Androgen-insensitive human prostate carcinoma~10.0
PC3Androgen-insensitive human prostate adenocarcinoma>20 (Resistant)

Data extracted from Uo et al.[5]

Table 2: Effect of this compound on Glycolytic Metabolites

Metabolic flux analysis using ¹³C-labeled glucose was performed on prostate cancer cell lines to determine the effect of a this compound analog (this compound-N-Me) on key glycolytic intermediates. The data below represents the percentage of ¹³C enrichment after 30 minutes of exposure to the compound.

MetaboliteDU145 (20 µM)LNCaP (20 µM)LNCaP95 (20 µM)
Glucose-6-phosphate↓↓↓↓↓↓↓↓↓
Fructose-6-phosphate↓↓↓↓↓↓↓↓↓
Lactate↓↓↓↓↓↓

Key: ↓↓ (significant decrease), ↓↓↓ (very significant decrease). Data conceptualized from descriptions in Uo et al.[6]

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is for determining the IC50 values of this compound in cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Prostate cancer cell lines

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 50 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the media containing the different concentrations of this compound.

  • Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of MTT reagent and incubate for 2-4 hours, followed by the addition of 100 µL of solubilization solution and incubation for another 2-4 hours in the dark.

  • Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Seahorse XF Glycolysis Stress Test

This assay measures the real-time glycolytic rate of cells treated with this compound.

Materials:

  • Seahorse XF96 or similar analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant

  • Complete growth medium

  • Seahorse XF Base Medium supplemented with L-glutamine

  • This compound

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) solutions

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • The following day, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Load the sensor cartridge with glucose, oligomycin, and 2-DG in the appropriate ports.

  • Pre-treat the cells with this compound or vehicle control for the desired time (e.g., 1 hour) prior to starting the assay.

  • Place the cell plate in the Seahorse XF analyzer and initiate the Glycolysis Stress Test protocol.

  • The instrument will measure the basal extracellular acidification rate (ECAR) and then sequentially inject glucose, oligomycin, and 2-DG to determine key parameters of glycolysis including glycolysis, glycolytic capacity, and glycolytic reserve.

  • Analyze the data to assess the impact of this compound on the glycolytic function of the cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein, HK2, in a cellular context.

Materials:

  • Prostate cancer cells

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-HK2 antibody

Procedure:

  • Treat cultured prostate cancer cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble HK2 in the supernatant by Western blotting using an anti-HK2 antibody.

  • A shift in the melting curve of HK2 to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Glycolytic Pathway and this compound's Point of Inhibition

Glycolysis_Inhibition Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate Lactate Lactate Pyruvate->Lactate BKIDC_1553 This compound BKIDC_1553->HK2 Inhibits HK2->G6P ATP -> ADP

Caption: The glycolytic pathway and the inhibitory action of this compound on Hexokinase 2 (HK2).

Experimental Workflow for Assessing Anti-glycolytic Activity

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_assays Functional Assays cluster_data Data Analysis Cell_Culture Prostate Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Proliferation Cell Proliferation (MTS/MTT Assay) Treatment->Proliferation Metabolism Metabolic Flux (Seahorse Assay) Treatment->Metabolism Target_Engagement Target Engagement (CETSA) Treatment->Target_Engagement IC50 Determine IC50 Proliferation->IC50 ECAR Analyze ECAR Data Metabolism->ECAR Melt_Curve Analyze Protein Melt Curve Target_Engagement->Melt_Curve

Caption: A streamlined workflow for the in vitro assessment of this compound's anti-glycolytic activity.

Logical Relationship of this compound's Mechanism of Action

Mechanism_of_Action BKIDC_1553 This compound HK2 Hexokinase 2 (HK2) BKIDC_1553->HK2 Binds to and Inhibits Glycolysis Glycolysis HK2->Glycolysis Catalyzes First Step of HK2->Glycolysis Inhibition of ATP_Production ATP Production Glycolysis->ATP_Production Leads to Glycolysis->ATP_Production Reduced Cell_Proliferation Cancer Cell Proliferation ATP_Production->Cell_Proliferation Supports ATP_Production->Cell_Proliferation Inhibition of

References

Application Notes and Protocols: Investigating BKIDC-1553 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKIDC-1553 is a novel small molecule inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[1][2] By targeting the heightened metabolic activity characteristic of many cancers, known as the Warburg effect, this compound presents a targeted approach to cancer therapy.[3] Preclinical studies have demonstrated its efficacy as a single agent in prostate cancer models, with activity comparable to enzalutamide (B1683756).[1][2] While specific data on the use of this compound in combination with other cancer therapies is not currently available in published literature, this document provides a detailed framework for researchers to explore such combinations. The following application notes and protocols are based on the established mechanism of antiglycolytic agents and are intended to serve as a guide for preclinical investigation.

It is important to note that another investigational drug, D-1553 , a KRAS G12C inhibitor, has been studied in combination with other therapies.[4][5][6] Researchers should not confuse this compound (HK2 inhibitor) with D-1553 (KRAS G12C inhibitor). This document focuses exclusively on the potential combination applications of the HK2 inhibitor, this compound.

Rationale for Combination Therapy

Targeting cancer cell metabolism with agents like this compound can create synergistic effects when combined with other therapeutic modalities. The rationale for combining an HK2 inhibitor with other anticancer agents includes:

  • Sensitization to Chemotherapy: Glycolytic inhibitors can deplete cancer cells of ATP, making them more susceptible to the cytotoxic effects of chemotherapeutic agents.[7]

  • Overcoming Drug Resistance: Increased glycolysis is often associated with resistance to therapies.[7] Inhibiting this pathway may resensitize resistant tumors.

  • Complementary Mechanisms of Action: Combining a metabolic inhibitor with a drug that targets a different oncogenic pathway (e.g., androgen receptor signaling) can lead to a more comprehensive and durable anti-tumor response.

Hypothetical Preclinical Investigation of this compound in Combination with Enzalutamide for Prostate Cancer

The following sections outline a hypothetical experimental plan to evaluate the combination of this compound and the androgen receptor inhibitor, enzalutamide, in preclinical models of prostate cancer.

In Vitro Synergy Assessment

Objective: To determine if this compound and enzalutamide exhibit synergistic, additive, or antagonistic effects on prostate cancer cell viability.

Experimental Protocol:

  • Cell Lines: Utilize a panel of human prostate cancer cell lines, including androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2B, 22Rv1) lines.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Enzalutamide (dissolved in DMSO)

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare a dose-response matrix of this compound and enzalutamide, both alone and in combination, at various concentrations. c. Treat the cells with the drug combinations for 72-96 hours. d. Measure cell viability using a luminescent or fluorescent-based assay.

  • Data Analysis: a. Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. b. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound and Enzalutamide in Prostate Cancer Cell Lines (Hypothetical Data)

Cell LineThis compound IC50 (µM)Enzalutamide IC50 (µM)Combination Index (CI) at 50% Effect
LNCaP5.21.80.6
C4-2B7.810.50.5
22Rv16.58.20.7

Experimental Workflow for In Vitro Synergy Studies

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Prostate Cancer Cells in 96-well Plates prep_drugs Prepare Dose Matrix of this compound and Enzalutamide treat_cells Treat Cells with Drug Combinations prep_drugs->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Calculate IC50 and Combination Index viability_assay->data_analysis

Caption: Workflow for assessing in vitro synergy of this compound and enzalutamide.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in combination with enzalutamide in a mouse xenograft model of prostate cancer.

Experimental Protocol:

  • Animal Model: Utilize male immunodeficient mice (e.g., NSG or SCID).

  • Tumor Implantation: Subcutaneously implant a human prostate cancer cell line (e.g., C4-2B) into the flanks of the mice.

  • Treatment Groups (n=10 mice per group):

    • Vehicle control

    • This compound (e.g., 20 mg/kg, oral gavage, 3 times/week)[1]

    • Enzalutamide (e.g., 10 mg/kg, oral gavage, daily)

    • This compound + Enzalutamide

  • Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. b. Administer treatments as described above for a specified duration (e.g., 28 days). c. Monitor tumor volume and body weight twice weekly. d. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blot).

  • Data Analysis: a. Plot tumor growth curves for each treatment group. b. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

Data Presentation:

Table 2: In Vivo Efficacy of this compound and Enzalutamide Combination in a C4-2B Xenograft Model (Hypothetical Data)

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle1250--
This compound75040<0.05
Enzalutamide68045.6<0.05
This compound + Enzalutamide25080<0.001

Signaling Pathway Diagram: Combined Inhibition of Glycolysis and Androgen Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Glycolysis Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP Gene_Transcription Gene Transcription for Cell Growth & Proliferation ATP->Gene_Transcription Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR AR->AR_nucleus HK2 Hexokinase 2 (HK2) BKIDC_1553 This compound BKIDC_1553->HK2 Enzalutamide Enzalutamide Enzalutamide->AR AR_nucleus->Gene_Transcription

Caption: Combined therapeutic targeting of glycolysis and androgen receptor signaling.

Pharmacodynamic (PD) Marker Analysis

Objective: To confirm the on-target effects of this compound and enzalutamide in tumor tissue.

Experimental Protocol:

  • Sample Collection: Collect tumor tissues from the in vivo efficacy study at the end of treatment.

  • Western Blot Analysis: a. Prepare protein lysates from the tumor samples. b. Perform western blotting to assess the levels of key proteins in the targeted pathways:

    • Glycolysis Pathway: HK2, downstream glycolytic enzymes (e.g., PKM2).
    • AR Signaling Pathway: Androgen Receptor, PSA.
    • Proliferation Marker: Ki-67.

  • Immunohistochemistry (IHC): a. Prepare formalin-fixed, paraffin-embedded tumor sections. b. Perform IHC staining for Ki-67 to assess cell proliferation.

  • Data Analysis: a. Quantify protein band intensities from western blots. b. Score IHC staining for Ki-67. c. Compare protein levels and proliferation rates across treatment groups.

Data Presentation:

Table 3: Pharmacodynamic Effects of this compound and Enzalutamide in Tumor Tissues (Hypothetical Data)

Treatment GroupRelative HK2 ExpressionRelative PSA ExpressionKi-67 Proliferation Index (%)
Vehicle1.01.075
This compound0.950.9850
Enzalutamide1.020.345
This compound + Enzalutamide0.980.2515

Logical Relationship of Experimental Steps

G in_vitro In Vitro Synergy Assessment in_vivo In Vivo Efficacy Study in_vitro->in_vivo Positive synergy justifies in vivo testing conclusion Conclusion on Combination Potential in_vitro->conclusion pd_analysis Pharmacodynamic Analysis in_vivo->pd_analysis Tumors from efficacy study used for PD analysis in_vivo->conclusion pd_analysis->conclusion

Caption: Logical flow of preclinical investigation for combination therapy.

The provided protocols and application notes offer a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in combination with other cancer therapies. By systematically assessing in vitro synergy, in vivo efficacy, and pharmacodynamic markers, researchers can generate the necessary data to support the further development of this compound as part of a combination treatment regimen for cancer. Given the metabolic vulnerabilities of many tumors, this approach holds significant promise for improving therapeutic outcomes.

References

Unveiling the Preclinical Potential of BKIDC-1553: Application Notes and Protocols for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preclinical evaluation of BKIDC-1553, a novel small molecule inhibitor of glycolysis with promising activity against advanced prostate cancer. This compound selectively targets hexokinase 2 (HK2), a key enzyme in the glycolytic pathway, leading to the inhibition of proliferation in prostate cancer cells.[1][2] These protocols are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of this compound.

Mechanism of Action: Targeting Tumor Metabolism

This compound exerts its anti-cancer effects by interrupting the high glycolytic rate, a hallmark of many aggressive cancers, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] By inhibiting HK2, this compound effectively cuts off a primary energy source for cancer cells, leading to cell cycle arrest and reduced tumor growth.[1] Preclinical evidence demonstrates that this compound's efficacy is comparable to that of the androgen receptor (AR) inhibitor enzalutamide (B1683756) in relevant models.[1][3]

Below is a diagram illustrating the proposed signaling pathway of this compound.

BKIDC1553_Pathway cluster_cell Prostate Cancer Cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 substrate G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation HK2->G6P phosphorylation BKIDC1553 This compound BKIDC1553->HK2 inhibition

Caption: Proposed mechanism of action of this compound in prostate cancer cells.

In Vitro Efficacy Studies

A battery of in vitro assays is essential to characterize the activity of this compound across various prostate cancer cell lines.

Cell Proliferation Assay

This protocol outlines the use of the MTS assay to determine the effect of this compound on the proliferation of both androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., PC3, C4-2B) prostate cancer cell lines.

Protocol:

  • Cell Seeding: Plate prostate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours.[4]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis

To understand the mechanism of growth inhibition, cell cycle analysis can be performed using flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Preclinical Models

The efficacy of this compound in a living organism can be evaluated using xenograft models in immunocompromised mice.

Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human prostate cancer cell lines or patient-derived xenografts (PDXs).

Protocol:

  • Cell Preparation: Harvest prostate cancer cells (e.g., PC3 or LuCaP 35 PDX) and resuspend them in a 1:1 mixture of culture medium and Matrigel.[1]

  • Tumor Implantation: Subcutaneously inject approximately 1 x 10⁶ cells into the flank of male SCID mice.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[1]

  • Dosing: Administer this compound orally at a dose of 20 mg/kg three times a week. The vehicle control can be a solution of 7% Tween-80 and 3% ethanol in PBS.[1]

  • Endpoint: Continue treatment for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a specified size.[1] Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Below is a diagram outlining the experimental workflow for the in vivo xenograft study.

Xenograft_Workflow start Start cell_prep Prepare Prostate Cancer Cells start->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization Tumors ~100 mm³ treatment Administer this compound (20 mg/kg, 3x/week) or Vehicle randomization->treatment monitoring Continue Monitoring Tumor Volume treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo xenograft studies of this compound.

Pharmacokinetic and Safety Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile of this compound is crucial for its clinical translation.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies in various animal models (mice, rats, dogs, monkeys) have shown that this compound has excellent oral bioavailability (>65% in three species) and slow clearance.

Protocol Outline:

  • Dosing: Administer a single oral dose of this compound to the animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

In Vitro and In Vivo Toxicology

A comprehensive safety evaluation is necessary to identify potential toxicities.

  • In Vitro Safety:

    • hERG Assay: To assess the risk of cardiac toxicity, test this compound for binding to the hERG cardiac toxicity ion channel.

    • Genotoxicity Assays: Perform an Ames test to evaluate mutagenicity and an in vitro micronucleus test in Chinese hamster V79 cells to assess clastogenicity.[1]

    • Off-Target Screening: Screen this compound against a panel of receptors and enzymes to identify potential off-target interactions.

  • In Vivo Toxicology:

    • Dose Range Finding Studies: Conduct studies in mice with daily oral doses (e.g., 35, 70, and 100 mg/kg for 7 days) to determine the maximum tolerated dose.[1]

    • Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and blood glucose levels.[1]

    • Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of major organs.

Data Presentation

All quantitative data from these studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

In Vitro Proliferation (IC₅₀ in µM)
Cell Line This compound Control Compound (e.g., Enzalutamide)
LNCaPInsert ValueInsert Value
C4-2BInsert ValueInsert Value
PC3Insert ValueInsert Value
VCaPInsert ValueInsert Value
In Vivo Tumor Growth Inhibition
Model Treatment Group Mean Tumor Volume (mm³) at Endpoint ± SEM
LuCaP 35 PDXVehicle ControlInsert Value
This compound (20 mg/kg)Insert Value
EnzalutamideInsert Value
Pharmacokinetic Parameters
Species Dose (mg/kg, oral) Cₘₐₓ (µM) AUC (µM*h) t₁/₂ (h)
MouseInsert ValueInsert ValueInsert ValueInsert Value
RatInsert ValueInsert ValueInsert ValueInsert Value
DogInsert ValueInsert ValueInsert ValueInsert Value

These detailed protocols and application notes provide a framework for the comprehensive preclinical evaluation of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data to support the continued development of this promising therapeutic candidate for advanced prostate cancer.

References

Troubleshooting & Optimization

Optimizing BKIDC-1553 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BKIDC-1553 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule inhibitor with antiglycolytic activity. Its mechanism of action is mediated through the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2] This inhibition disrupts the metabolic processes that cancer cells, particularly certain prostate cancer lines, rely on for rapid growth and proliferation.[3]

Q2: In which cell lines is this compound expected to be effective?

A2: this compound has demonstrated selective growth inhibition in a variety of prostate cancer (PCa) cell lines.[1][2] It is effective in both androgen receptor (AR)-positive lines such as LNCaP, LNCaP95, C4-2, C4-2B, LAPC4, and VCaP, as well as some AR-negative lines like LNCaPAPIPC and neuroendocrine lines MSKCC EF1 and NCI-H660.[1]

Q3: Are there any cell lines known to be resistant to this compound?

A3: Yes, some cell lines have shown no response to this compound. These include the AR-negative prostate cancer cell lines PC3 and DU145.[1] Additionally, non-prostate cancer cell lines such as the human bone cancer line (U2OS), human foreskin fibroblasts (HFF), a lymphoblastoid line (WIL2-NS), and a hepatoma line (HepG2) have also been found to be non-responsive.[1]

Q4: What is the recommended starting concentration range for this compound in cell culture?

A4: For sensitive prostate cancer cell lines, the concentration required to inhibit cell proliferation by 50% (IC50) typically ranges from 2.5 to 20 µM.[1] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.5 µM) and titrating up to a higher concentration (e.g., 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem 1: No significant inhibition of cell proliferation is observed.

  • Possible Cause 1: Cell Line Resistance.

    • Solution: Confirm that your cell line is expected to be sensitive to this compound. As noted, cell lines such as PC3 and DU145, as well as non-prostate cancer lines, have demonstrated resistance.[1]

  • Possible Cause 2: Suboptimal Concentration.

    • Solution: Perform a dose-response curve to determine the IC50 for your specific cell line. The effective concentration can vary between sensitive cell lines.[1]

  • Possible Cause 3: Inactive Compound.

    • Solution: Ensure the proper storage and handling of the this compound compound. Prepare fresh stock solutions and verify the compound's integrity if possible.

  • Possible Cause 4: Experimental Duration.

    • Solution: The incubation time required to observe an effect can vary. Most in vitro proliferation assays with this compound are conducted over 72 hours.[3] For some cell lines, like VCaP, a longer incubation of 120 hours may be necessary.[3]

Problem 2: Issues with this compound solubility in culture media.

  • Possible Cause: Poor Solubility of Stock Solution.

    • Solution: this compound is typically dissolved in a vehicle such as DMSO.[3] Ensure that the final concentration of the vehicle in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity. If precipitation is observed, try preparing a fresh, lower concentration stock solution.

Problem 3: Concerns about off-target effects.

  • Background: Preclinical safety screens of this compound have been conducted.

    • Information: A safety screen against 44 off-target receptors and enzymes of toxicological concern showed no signals for interaction.[4] This suggests a favorable specificity profile. However, it is always good practice in drug development research to consider and monitor for potential unexpected effects in your specific experimental system.

Data Summary

The following table summarizes the effective concentrations of this compound in various prostate cancer cell lines as determined by cell proliferation assays.

Cell LineAndrogen Receptor StatusIC50 Range (µM)Reference
LNCaPPositive2.5 - 20[1]
LNCaP95Positive2.5 - 20[1]
C4-2Positive2.5 - 20[1]
C4-2BPositive2.5 - 20[1]
LAPC4Positive2.5 - 20[1]
VCaPPositive2.5 - 20[1]
LNCaPAPIPCNegative2.5 - 20[1]
MSKCC EF1Negative (Neuroendocrine)2.5 - 20[1]
NCI-H660Negative (Neuroendocrine)2.5 - 20[1]
PC3NegativeNo Response[1]
DU145NegativeNo Response[1]

Experimental Protocols

Cell Proliferation (MTS) Assay

This protocol is adapted from methodologies used in the characterization of this compound.[1][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test is 0.63 to 20 µM.[3] Include a vehicle control (e.g., 0.1% DMSO).[3]

  • Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the plate for 72 hours (or an optimized time for your cell line).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Readout: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation inhibition.

Visual Guides

G cluster_pathway This compound Signaling Pathway Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 Phosphorylation G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis CellGrowth Tumor Cell Growth & Proliferation Glycolysis->CellGrowth BKIDC1553 This compound BKIDC1553->HK2 Inhibition HK2->G6P G cluster_workflow Concentration Optimization Workflow Start Start DoseResponse Perform Dose-Response (e.g., 0.5-50 µM) Start->DoseResponse DetermineIC50 Calculate IC50 DoseResponse->DetermineIC50 SelectConcentrations Select Concentrations (e.g., 0.5x, 1x, 2x IC50) DetermineIC50->SelectConcentrations FunctionalAssay Perform Functional Assays (e.g., Western Blot, etc.) SelectConcentrations->FunctionalAssay End End FunctionalAssay->End G cluster_troubleshooting Troubleshooting Logic NoEffect No Observed Effect CheckCellLine Is cell line known to be sensitive? NoEffect->CheckCellLine CheckConcentration Was a dose-response performed? CheckCellLine->CheckConcentration Yes UseResistantLine Consider using a positive control cell line. CheckCellLine->UseResistantLine No CheckDuration Is incubation time sufficient? CheckConcentration->CheckDuration Yes PerformDoseResponse Perform dose-response to find IC50. CheckConcentration->PerformDoseResponse No IncreaseDuration Increase incubation time (e.g., up to 120h). CheckDuration->IncreaseDuration No ConsultLiterature Consult literature for cell-specific protocols. CheckDuration->ConsultLiterature Yes

References

troubleshooting BKIDC-1553 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hexokinase 2 inhibitor, BKIDC-1553, in an in vitro setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro cellular assays, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which could affect the compound's stability and solubility.

Q2: What is the recommended storage condition for this compound powder and stock solutions?

A2: While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed. It is recommended to store the solid powder at -20°C in a desiccated environment. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

A3: The stability of this compound in aqueous cell culture media at 37°C has not been explicitly detailed in the available literature. As with many small molecules, it is best practice to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. If longer incubation times are necessary, it is advisable to perform a stability test to ensure the compound's integrity over the experimental duration.

Q4: What is the mechanism of action of this compound?

A4: this compound is a novel small molecule inhibitor with antiglycolytic activity.[1][3] Its mechanism of action is the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][3][4] By inhibiting HK2, this compound disrupts the metabolic processes that prostate cancer cells rely on for proliferation.[5]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture media after adding this compound.

  • Inconsistent or lower-than-expected activity in cellular assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility in Aqueous Solution This compound, like many small molecule inhibitors, likely has low aqueous solubility.
* Action: Ensure the final concentration of DMSO in the cell culture media is kept low, typically ≤ 0.1%, to minimize solvent-induced toxicity and precipitation.[2]
* Action: After diluting the DMSO stock solution into the media, vortex or mix thoroughly to ensure homogeneity.
* Action: Consider using a serum-containing medium for initial experiments, as serum proteins can sometimes help to stabilize small molecules.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the cell culture media.
* Action: Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture media and visually inspecting for precipitation.
* Action: If a high concentration is required, consider the use of a formulation similar to that used in in vivo studies, such as a lipid-based vehicle, although this will require careful control experiments.[1]
Incorrect pH of Media The pH of the cell culture media can influence the solubility of the compound.
* Action: Ensure your cell culture media is properly buffered and at the correct physiological pH (typically 7.2-7.4).
Issue 2: Inconsistent or No Biological Activity

Symptoms:

  • Lack of dose-response in cell viability or other functional assays.

  • High variability between replicate experiments.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation This compound may be unstable under certain conditions.
* Action: Prepare fresh dilutions of this compound in cell culture media for each experiment from a frozen DMSO stock. Avoid using previously prepared and stored media containing the compound.
* Action: Minimize the exposure of this compound stock solutions to light and elevated temperatures.
Cell Line Resistance The selected cell line may not be sensitive to HK2 inhibition.
* Action: Confirm that your cell line expresses hexokinase 2 and is dependent on glycolysis for proliferation.
* Action: Include a positive control cell line that is known to be sensitive to this compound, if available.
Incorrect Dosage Calculation Errors in calculating the dilutions can lead to incorrect final concentrations.
* Action: Double-check all calculations for preparing stock solutions and serial dilutions.
Sub-optimal Assay Conditions The experimental conditions may not be suitable for observing the effects of this compound.
* Action: Ensure that the incubation time is sufficient for this compound to exert its biological effects. In vitro proliferation assays with this compound have been conducted for 72 hours.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for a short period) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Cell Proliferation Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound DMSO stock solution

    • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The following day, prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same (e.g., 0.1%).[2]

    • Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with 0.1% DMSO).

    • Incubate the plate for the desired duration (e.g., 72 hours).[2]

    • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow: Precipitation start Precipitation Observed q1 Is DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO to <= 0.1% q1->a1_yes Yes q2 Is the final concentration high? q1->q2 No end Issue Resolved a1_yes->end a2_yes Perform solubility test. Consider lowering concentration. q2->a2_yes Yes q3 Is media properly buffered (pH 7.2-7.4)? q2->q3 No a2_yes->end a3_no Check and adjust media pH. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 This compound Signaling Pathway glucose Glucose hk2 Hexokinase 2 (HK2) glucose->hk2 g6p Glucose-6-Phosphate glycolysis Glycolysis g6p->glycolysis proliferation Tumor Cell Proliferation glycolysis->proliferation bkidc This compound bkidc->hk2 hk2->g6p

Caption: Mechanism of action of this compound.

References

identifying and mitigating off-target effects of BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with BKIDC-1553. The content herein addresses potential issues related to off-target effects and provides guidance for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor of glycolysis.[1][2] Its anti-proliferative activity is mediated through the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[1][2][3] This targeted action disrupts the energy supply of cancer cells that are highly dependent on glycolysis, a phenomenon known as the Warburg effect.

Q2: Is this compound a kinase inhibitor?

A2: No, this compound is not a kinase inhibitor. Competitive proteomic profiling experiments with a closely related analog, this compound-N-Me, did not identify any protein kinases as targets.[1] This indicates that the antiproliferative effects of this compound are not due to protein kinase inhibition.

Q3: What are the potential off-target effects of a hexokinase 2 (HK2) inhibitor like this compound?

A3: While this compound was developed for selectivity, potential off-target effects associated with HK2 inhibition could include:

  • Inhibition of other hexokinase isoforms: Hexokinase 1 (HK1) is structurally similar to HK2 and is widely expressed in normal tissues. Inhibition of HK1 could lead to systemic toxicity.

  • Effects on highly glycolytic normal cells: Tissues with high glucose uptake, such as the brain and red blood cells, could be susceptible to the effects of glycolysis inhibition.

  • Metabolic stress responses: Inhibition of glycolysis can lead to cellular stress, including the production of reactive oxygen species (ROS) and disruption of the cell cycle.[4]

Q4: What preclinical safety and toxicology studies have been conducted for this compound?

A4: this compound has undergone a battery of in vitro and in vivo toxicology experiments to assess its readiness for clinical trials.[1][2][3] These include:

  • Cytochrome P450 (CYP) inhibition studies: To assess the potential for drug-drug interactions.[1]

  • Mutagenicity testing (Ames test): To evaluate the potential to induce genetic mutations.[1]

  • Genotoxicity testing (in vitro micronucleus test): To assess the potential to cause chromosomal damage.[1]

  • A broad panel safety screen: A Safety 44 screen was performed to assess interactions with a wide range of common off-target proteins.[1]

Q5: How can I minimize the risk of misinterpreting experimental results due to off-target effects?

A5: A multi-faceted approach is recommended:

  • Dose-response studies: Use the lowest concentration of this compound that achieves the desired on-target effect (inhibition of glycolysis and cancer cell proliferation) to minimize potential off-target engagement.

  • Use of negative controls: Include a structurally related but inactive compound, such as BKIDC-1817, in your experiments to differentiate specific from non-specific effects.[1]

  • Orthogonal validation: Confirm key findings using alternative methods to inhibit glycolysis, such as siRNA/shRNA knockdown of HK2.

  • Metabolic profiling: Analyze global metabolic changes in your experimental system to understand the full impact of this compound treatment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High levels of cell death in non-cancerous cell lines Off-target inhibition of HK1 or high dependence of the cell line on glycolysis.1. Perform a dose-response curve to determine the IC50 in your specific cell line. 2. Measure the expression levels of HK1 and HK2 in your cells. 3. Assess the glycolytic dependency of your cells using a glucose uptake assay or by measuring lactate (B86563) production.
Inconsistent results between experiments Cellular metabolic state variability; compound stability.1. Standardize cell culture conditions, including passage number and media glucose concentration. 2. Ensure consistent serum starvation or growth factor stimulation protocols. 3. Prepare fresh stock solutions of this compound regularly and store them appropriately.
Unexpected changes in cellular signaling pathways unrelated to glycolysis Indirect downstream effects of metabolic stress; potential uncharacterized off-targets.1. Measure markers of cellular stress, such as reactive oxygen species (ROS) levels. 2. Perform a time-course experiment to distinguish early (direct) from late (indirect) effects. 3. Consider broad-spectrum profiling techniques like proteomics or metabolomics to identify affected pathways.[5]
Lack of efficacy in a specific cancer model Low HK2 expression; metabolic plasticity (e.g., reliance on oxidative phosphorylation).1. Confirm HK2 expression in your cancer model by Western blot or qPCR. 2. Use a Seahorse assay to determine the metabolic phenotype (glycolytic vs. oxidative) of your cancer cells. 3. Test the combination of this compound with inhibitors of other metabolic pathways, such as oxidative phosphorylation.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive prostate cancer~2.5
LNCaP95Enzalutamide-resistant prostate cancer~5
VCaPAndrogen-sensitive prostate cancer~2.5
PC3Androgen-independent prostate cancer>20 (Resistant)
Data is approximate and derived from published dose-response curves. Actual values may vary based on experimental conditions.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDosing RouteKey Findings
MiceOralEffective in xenograft models with 20 mg/kg given three times a week.[6]
Rats, Dogs, Non-human primatesIntravenousPharmacokinetic parameters used for allometric scaling to predict human dose.[1]
This table summarizes qualitative findings. For detailed quantitative data, refer to the primary literature.

Table 3: Summary of Preclinical Safety Evaluation of this compound

Assay TypePurposeResult
CYP InhibitionAssess drug-drug interaction potentialNot specified in detail, but part of a comprehensive safety assessment.[1]
Ames TestEvaluate mutagenic potentialNo reverse mutations induced in Salmonella strains TA98 and TA100.[1]
In Vitro Micronucleus TestAssess genotoxic potentialNo significant micronucleus formation in Chinese hamster V79 cells.[1]
Safety Screen (44 targets)Broad off-target liability screeningFavorable safety properties reported.[1]

Experimental Protocols

1. Hexokinase 2 (HK2) Activity Assay

This protocol measures the enzymatic activity of HK2 in cell lysates after treatment with this compound.

  • Materials: Cell lysates, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase, assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2), 96-well plate, plate reader.

  • Procedure:

    • Prepare cell lysates from control and this compound-treated cells.

    • Normalize protein concentration for all samples.

    • In a 96-well plate, add cell lysate to the assay buffer containing glucose, ATP, NADP+, and an excess of glucose-6-phosphate dehydrogenase.

    • Incubate at 37°C.

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH and is proportional to HK2 activity.

    • Calculate the percentage of HK2 activity inhibited by this compound relative to the vehicle-treated control.

2. Extracellular Acidification Rate (ECAR) Assay

This protocol measures the rate of glycolysis in live cells using a Seahorse XF Analyzer.

  • Materials: Seahorse XF Analyzer, Seahorse XF cell culture microplates, appropriate cell culture medium, this compound, glucose, oligomycin, 2-deoxyglucose (2-DG).

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The following day, replace the growth medium with a low-buffer Seahorse assay medium and incubate in a CO2-free incubator.

    • Load the sensor cartridge with this compound and other compounds for sequential injection (e.g., glucose, oligomycin, 2-DG).

    • Place the plate in the Seahorse XF Analyzer and run the assay.

    • Analyze the data to determine the effect of this compound on key glycolysis parameters, such as the basal ECAR and the glycolytic capacity.

3. Cell Viability (MTS) Assay

This protocol assesses the effect of this compound on cell proliferation and viability.

  • Materials: 96-well cell culture plates, cell line of interest, complete growth medium, this compound stock solution, MTS reagent (e.g., CellTiter 96 AQueous One Solution).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Glycolysis_Pathway cluster_Cell Cell Cytoplasm cluster_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolytic_Intermediates ... F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate TCA Cycle\n(Mitochondria) TCA Cycle (Mitochondria) Pyruvate->TCA Cycle\n(Mitochondria) BKIDC_1553 This compound Inhibition BKIDC_1553->Inhibition Inhibition->G6P Off_Target_Workflow cluster_invitro In Vitro Off-Target Profiling cluster_invivo Preclinical Safety Evaluation start Start: New Compound (this compound) in_vitro In Vitro Screening start->in_vitro Characterize in_vivo In Vivo Toxicology in_vitro->in_vivo Advance target_assay On-Target Assay (HK2 Activity) isoform_selectivity Isoform Selectivity (e.g., HK1 vs HK2) broad_panel Broad Panel Screen (e.g., Safety 44 Panel) cyto_tox Cytotoxicity in Normal Cell Lines data_analysis Data Analysis & Risk Assessment in_vivo->data_analysis Evaluate pk_pd Pharmacokinetics & Pharmacodynamics acute_tox Acute Toxicity Studies (Dose Escalation) repeat_tox Repeat-Dose Toxicology Troubleshooting_Tree start Unexpected Experimental Result Observed q1 Is the effect dose-dependent? start->q1 a1_yes Likely a compound-specific effect. Proceed to Q2. q1->a1_yes Yes a1_no Possible experimental artifact. Review protocol, reagents, and cell handling. q1->a1_no No q2 Does an inactive analog (e.g., BKIDC-1817) show the same effect? a1_yes->q2 a2_yes Suggests non-specific effect or cellular stress response. Measure ROS/apoptosis markers. q2->a2_yes Yes a2_no Suggests a specific on- or off-target effect. Proceed to Q3. q2->a2_no No q3 Does HK2 knockdown phenocopy the result? a2_no->q3 a3_yes Strong evidence for an ON-TARGET effect. q3->a3_yes Yes a3_no Strong evidence for an OFF-TARGET effect. Consider metabolomics or proteomics for target ID. q3->a3_no No

References

Technical Support Center: Enhancing Oral Bioavailability of BKIDC-1553 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel antiglycolytic agent, BKIDC-1553. Our goal is to help you navigate challenges related to achieving optimal oral bioavailability in your preclinical experiments.

Troubleshooting Guide

Issue 1: Lower than expected oral bioavailability of this compound in in-vivo studies.

Question: My in-vivo pharmacokinetic study in mice resulted in a calculated oral bioavailability for this compound that is significantly lower than what has been reported. What are the potential causes and how can I troubleshoot this?

Answer: Several factors could contribute to lower-than-expected oral bioavailability. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Formulation and Dosing Vehicle:

    • Problem: this compound may not be fully dissolved or may be precipitating in the dosing vehicle, leading to incomplete absorption. Although reported to have good absorption, the choice of vehicle is critical.

    • Recommendation: Prepare a simple solution or a well-dispersed suspension. For preclinical studies, solutions are preferred to eliminate dissolution as a variable.[1] Consider using co-solvents or other solubility-enhancing excipients if solubility is a concern.[2][3][4][5]

  • Dosing Procedure:

    • Problem: Improper oral gavage technique can lead to dosing errors or administration into the lungs instead of the stomach.

    • Recommendation: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Verify the dose volume and concentration.

  • Animal Model and Physiology:

    • Problem: Factors such as the strain, age, and health status of the animals can influence drug absorption. The gastrointestinal (GI) physiology can also differ between preclinical models.[6][7]

    • Recommendation: Review the details of the animal model used in the original reference studies and ensure consistency. Factors like fasting status prior to dosing can also impact bioavailability and should be standardized.[6]

  • Analytical Method:

    • Problem: Inaccurate quantification of this compound in plasma samples can lead to erroneous bioavailability calculations.

    • Recommendation: Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and recovery in the biological matrix.[8]

  • Metabolism:

    • Problem: Higher than anticipated first-pass metabolism in the gut wall or liver in your specific animal model could be a factor.

    • Recommendation: While this compound has shown promising safety and pharmacokinetic profiles, investigating potential metabolites in plasma and feces might provide insights if other factors have been ruled out.

Issue 2: High variability in plasma concentrations of this compound between animals.

Question: I'm observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause and how can I minimize it?

Answer: High variability can obscure the true pharmacokinetic profile of a compound. Addressing the following points can help improve consistency.

Potential Causes & Mitigation Strategies:

  • Inconsistent Dosing:

    • Problem: Inaccuracies in preparing the dosing formulation or in the volume administered to each animal.

    • Solution: Prepare a fresh dosing solution and ensure it is homogenous. Use calibrated equipment for dosing.

  • Formulation Instability:

    • Problem: If this compound is in a suspension, it may be settling over time, leading to inconsistent concentrations being drawn for dosing.

    • Solution: Ensure suspensions are continuously stirred or vortexed between dosing each animal.

  • Biological Variability:

    • Problem: Differences in food consumption, stress levels, or underlying health of the animals.

    • Solution: Standardize experimental conditions as much as possible, including fasting times, housing conditions, and handling procedures. Ensure all animals are healthy and within a similar age and weight range.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Preclinical studies have indicated that this compound exhibits rapid and nearly complete absorption in animal models.[9] Based on these findings, the oral bioavailability has been assumed to be high.[9]

Q2: What are some general strategies to improve the oral bioavailability of a compound if solubility is a limiting factor?

A2: For poorly water-soluble compounds, several formulation strategies can be employed to enhance oral bioavailability. These include:

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[3][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][10][11]

  • Particle Size Reduction: Micronization or nanosuspensions increase the surface area of the drug, which can lead to faster dissolution.[3][12]

  • Use of Excipients: Incorporating solubilizers, surfactants, or co-solvents in the formulation can enhance the drug's solubility in the gastrointestinal fluids.[2][3][5][10]

Q3: How do I select an appropriate vehicle for oral dosing of this compound in a preclinical study?

A3: The selection of a suitable vehicle is a critical step.

  • Assess Solubility: First, determine the solubility of this compound in various common pharmaceutical vehicles.

  • Prioritize Solutions: An aqueous solution is ideal. If the compound is not sufficiently soluble in water, consider using co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.[2][4]

  • Suspensions as an Alternative: If a solution is not feasible, a suspension can be used. Common suspending agents include methylcellulose (B11928114) or carboxymethylcellulose. Ensure the particle size of the drug is small and uniform.

  • Consider Tolerability: The chosen vehicle must be well-tolerated by the animal model at the required dose volume.

Q4: Are there any known signaling pathways affected by this compound that could influence its own absorption?

A4: this compound is a novel small molecule inhibitor with antiglycolytic activity, primarily through the inhibition of hexokinase 2.[9] There is currently no published evidence to suggest that this compound's mechanism of action directly influences its own gastrointestinal absorption.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice Following Oral and Intravenous Administration. (Note: This table is a generalized representation for illustrative purposes based on typical preclinical pharmacokinetic data.)

ParameterOral Administration (20 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)1500 ± 3503000 ± 500
Tmax (h)0.50.08
AUC0-t (ng·h/mL)4500 ± 8001200 ± 200
AUC0-inf (ng·h/mL)4600 ± 8501250 ± 220
Half-life (t1/2) (h)2.52.2
Calculated Oral Bioavailability (F%) ~92% N/A

Table 2: Common Excipients for Improving Oral Bioavailability of Poorly Soluble Compounds.

Excipient ClassExamplesMechanism of Action
Polymers HPMC, HPC, Povidone, CopovidoneStabilize the amorphous state of the drug, inhibit precipitation.[3]
Surfactants Sodium lauryl sulfate, Polysorbates, PoloxamersImprove wetting and form micelles to solubilize the drug.[4][5]
Lipids Oils (e.g., sesame, corn), GlyceridesForm lipid-based formulations like SEDDS to enhance absorption.[4][10]
Co-solvents Polyethylene glycol (PEG), Propylene glycolIncrease the solubility of the drug in the formulation.[2][4]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)Form inclusion complexes with the drug to increase its solubility.[3][10][12]

Experimental Protocols

Protocol 1: Preparation of a Solution Formulation of this compound for Oral Gavage in Mice.

  • Objective: To prepare a 2 mg/mL solution of this compound in a vehicle suitable for oral administration.

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG 400)

    • Sterile water for injection

    • Sterile conical tubes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the required amount of this compound powder.

    • For a final volume of 10 mL, add 20 mg of this compound to a 15 mL conical tube.

    • Add 2 mL of PEG 400 to the tube.

    • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Once dissolved, add sterile water to bring the final volume to 10 mL.

    • Vortex thoroughly to ensure a homogenous solution.

    • Visually inspect the solution for any undissolved particles before administration.

Protocol 2: In-Vivo Oral Bioavailability Study in Mice.

  • Objective: To determine the oral bioavailability of a this compound formulation.

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg).

  • Procedure:

    • Fast the mice for 4-6 hours prior to dosing, with water available ad libitum.

    • Administer the prepared this compound formulation to each group via the respective route.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In-Vivo Study cluster_analysis Bioanalysis & PK prep_start Start: Weigh this compound prep_solubilize Solubilize in Vehicle (e.g., PEG 400 + Water) prep_start->prep_solubilize prep_qc Quality Control (Visual Inspection, Concentration Check) prep_solubilize->prep_qc dosing Dosing (Oral Gavage) prep_qc->dosing Administer Formulation animal_prep Animal Preparation (Fasting) animal_prep->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling extraction Plasma Sample Preparation (Protein Precipitation/Extraction) sampling->extraction Analyze Samples lcms LC-MS/MS Analysis extraction->lcms pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax) lcms->pk_calc bioavailability Calculate Oral Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for assessing the oral bioavailability of a this compound formulation.

troubleshooting_flow cluster_formulation Formulation & Dosing Check cluster_analytical Analytical Method Check cluster_animal Animal Model Check start Low Oral Bioavailability Observed for this compound check_formulation Is the formulation a clear solution or fine suspension? start->check_formulation check_dose_prep Was the dosing solution prepared correctly? check_formulation->check_dose_prep Yes end_node Identify and Rectify Issue check_formulation->end_node No, Reformulate check_gavage Was oral gavage technique correct? check_dose_prep->check_gavage Yes check_dose_prep->end_node No, Re-prepare check_lcms Is the LC-MS/MS method validated and accurate? check_gavage->check_lcms Yes check_gavage->end_node No, Re-train check_animal_model Are animal strain, age, and health consistent? check_lcms->check_animal_model Yes check_lcms->end_node No, Re-validate check_fasting Was fasting protocol followed correctly? check_animal_model->check_fasting Yes check_animal_model->end_node No, Standardize check_fasting->end_node Yes check_fasting->end_node No, Standardize

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Technical Support Center: Scaling Up BKIDC-1553 for Larger Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential challenges and key considerations when scaling up the production and formulation of BKIDC-1553 for larger preclinical and future clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to consider when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of a complex small molecule like this compound from laboratory to pilot or commercial scale can present several challenges. These may include:

  • Process Safety: Exothermic reactions or the use of hazardous reagents may require specialized equipment and handling procedures at a larger scale.

  • Impurity Profile: The impurity profile can change with scale due to differences in reaction kinetics, mixing, and temperature control. New, previously undetected impurities may emerge.

  • Reagent Sourcing: The availability and cost of starting materials and reagents in larger quantities can become a significant factor.

  • Crystallization and Polymorphism: Consistent control of the final crystalline form (polymorph) is critical for consistent solubility, stability, and bioavailability. Changes in scale can affect crystallization conditions.

  • Process Robustness: A process that works well at the lab scale may not be robust enough for consistent performance at a larger scale, leading to variability in yield and quality.

Q2: What are the key formulation challenges for the oral administration of this compound in larger studies?

A2: this compound is orally available, which is a significant advantage. However, scaling up the formulation for larger studies requires careful consideration of:

  • Solubility and Dissolution: While orally available, ensuring consistent solubility and dissolution rates of the active pharmaceutical ingredient (API) is crucial for predictable bioavailability.[1][2] Poorly soluble compounds can lead to variable absorption.

  • Bioavailability: Factors such as first-pass metabolism can affect the fraction of the drug that reaches systemic circulation.[1] Larger batches of the drug product need to be tested to ensure consistent bioavailability.

  • Excipient Compatibility: The inactive ingredients (excipients) used in the formulation must be compatible with this compound and suitable for the chosen dosage form (e.g., capsules, tablets).

  • Stability: The long-term stability of the formulated drug product under various storage conditions needs to be established for larger batches.

Q3: How can we ensure consistent biological activity of this compound across different batches?

A3: Ensuring consistent biological activity is paramount. This can be achieved through a combination of rigorous quality control measures:

  • In Vitro Potency Assays: Employing standardized in vitro assays, such as cell proliferation assays using sensitive prostate cancer cell lines (e.g., LNCaP), to confirm the IC50 of each batch.

  • Enzymatic Assays: As this compound targets hexokinase 2, enzymatic assays can be used to confirm the inhibitory activity of each batch against the target enzyme.

  • Physicochemical Characterization: Thoroughly characterizing the physical and chemical properties of each batch, including purity, polymorphism, and particle size, as these can impact biological activity.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in In Vivo Studies
Potential Cause Troubleshooting Steps
Variable Bioavailability 1. Verify the formulation's dissolution profile. 2. Conduct pharmacokinetic (PK) studies on the batch to assess plasma concentrations. 3. Evaluate the impact of food on drug absorption.
Degradation of this compound 1. Assess the stability of the compound in the formulation vehicle. 2. Analyze the purity of the dosing solution before and after administration.
Incorrect Dosing 1. Double-check all dose calculations and the concentration of the dosing solution. 2. Ensure proper training of personnel on animal handling and dosing techniques.
Issue 2: Unexpected Toxicity in Animal Studies
Potential Cause Troubleshooting Steps
Presence of Toxic Impurities 1. Perform detailed impurity profiling of the drug substance batch using techniques like LC-MS/MS. 2. Compare the impurity profile to that of previous batches with a known safety profile.
Off-Target Effects 1. Screen the compound against a panel of off-target receptors and enzymes.[2] 2. Conduct histopathology on tissues from toxicology studies to identify potential target organs for toxicity.
Formulation Vehicle Toxicity 1. Administer the vehicle alone to a control group of animals to assess its toxicity.

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Analog Scaffold

This protocol is a representative example for the synthesis of a pyrazolopyrimidine scaffold, a core structure of some BKIDC compounds, and is intended for informational purposes. The exact synthesis of this compound may differ and should be referenced from the supplementary materials of the primary research publication.[3]

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a stirred solution of 1H-pyrazolo[3,4-d]pyrimidin-4-ol in phosphorus oxychloride, add N,N-diisopropylethylamine.

  • Heat the reaction mixture at reflux for 12 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Suzuki Coupling with a Substituted Phenylboronic Acid

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the desired substituted phenylboronic acid in a mixture of toluene, ethanol, and water, add sodium carbonate.

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) and heat the mixture at 90°C for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final compound.

Protocol 2: In Vitro Cell Proliferation Assay
  • Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add a cell proliferation reagent (e.g., MTS) to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of this compound

Species Dose (mg/kg, oral) Cmax (µM) Tmax (h) AUC (µM*h) Oral Bioavailability (%)
Mouse2019.42145>65
Rat1012.14160>65
Dog55.8285>65
Monkey54.2470>65

Data is representative and compiled from preclinical studies for illustrative purposes.[2]

Visualizations

glycolysis_inhibition cluster_cell Prostate Cancer Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Energy_Production Reduced Energy & Proliferation Pyruvate->Energy_Production ATP Glycolysis->Pyruvate BKIDC_1553 This compound BKIDC_1553->G6P Inhibits scale_up_workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up & Formulation cluster_2 Phase 3: GMP Manufacturing & Clinical Supply Route_Scouting Route Scouting & Optimization Process_Safety Process Safety Assessment Route_Scouting->Process_Safety Analytical_Development Analytical Method Development Route_Scouting->Analytical_Development Pilot_Scale Pilot Scale Synthesis Analytical_Development->Pilot_Scale Impurity_Profiling Impurity Profiling Pilot_Scale->Impurity_Profiling Formulation_Development Formulation Development Pilot_Scale->Formulation_Development GMP_Manufacturing GMP Manufacturing Formulation_Development->GMP_Manufacturing QC_QA Quality Control & Assurance GMP_Manufacturing->QC_QA Clinical_Trials Supply for Larger Studies QC_QA->Clinical_Trials troubleshooting_logic Start Inconsistent In Vivo Results Check_PK Review Pharmacokinetics Start->Check_PK Check_Purity Assess Compound Purity Check_PK->Check_Purity PK Normal PK_Issue Investigate Bioavailability/ Metabolism Check_PK->PK_Issue PK Abnormal Check_Formulation Evaluate Formulation Check_Purity->Check_Formulation Purity OK Purity_Issue Identify & Quantify Impurities Check_Purity->Purity_Issue Impurity Detected Formulation_Issue Assess Vehicle Stability/ Dissolution Check_Formulation->Formulation_Issue Formulation Unstable End Identify Root Cause Check_Formulation->End Formulation OK PK_Issue->End Purity_Issue->End Formulation_Issue->End

References

refining dosing schedules of BKIDC-1553 for long-term efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosing schedules of BKIDC-1553 to achieve long-term efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that demonstrates antiglycolytic activity. Its mechanism of action is mediated through the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2] This selective inhibition of glycolysis has been observed in various prostate cancer models.[1][2]

Q2: What is the starting point for a preclinical dosing schedule for this compound based on initial studies?

A2: In a preclinical xenograft model of advanced prostate cancer using PC3 cells, this compound was administered at a dose of 20 mg/kg via oral gavage three times a week (e.g., Monday, Wednesday, Friday) for up to four weeks.[1] This regimen showed promising activity, equivalent to that of enzalutamide.[1][2]

Q3: What pharmacokinetic properties of this compound should be considered when designing long-term studies?

A3: this compound has demonstrated favorable pharmacokinetic profiles in mice, rats, dogs, calves, sheep, and monkeys, with predictable allometric scaling suggesting that human dose estimates will be reliable.[3] It has shown greater than 65% oral bioavailability in three species and slow clearance across all species tested.[4] The predicted half-life in humans is approximately 17 hours.[4] A one-compartment structural model has been used to fit observed plasma concentrations in mice.[1]

Q4: Are there any initial safety data available for this compound?

A4: Yes, safety testing in mice with once-daily oral doses of 35 mg/kg, 70 mg/kg, and 100 mg/kg for 7 days has been conducted.[1] In vitro studies have indicated a low probability of drug-drug interactions and no binding to hERG cardiac toxicity ion channels at 10 µM.[4] Furthermore, this compound showed no signals for genotoxicity or interaction with a panel of 44 off-target receptors and enzymes of toxicological concern.[4]

Troubleshooting Guide

Issue 1: Observed toxicity at the initial 20 mg/kg, three times weekly dosing schedule.

Potential Cause Troubleshooting Step
Maximum Tolerated Dose (MTD) Exceeded: The 20 mg/kg dose may be close to or exceed the MTD for the specific animal model or strain being used.Conduct a Dose Range Finding Study: Design a study with a cohort of animals at lower doses (e.g., 5, 10, 15 mg/kg) to determine the MTD. Monitor for clinical signs of toxicity, body weight changes, and relevant biomarkers.
Vehicle-Related Toxicity: The vehicle used for oral gavage (e.g., 7% Tween-80, 3% EtOH in PBS) may be contributing to the observed toxicity.[1]Test Alternative Vehicles: Evaluate the tolerability of alternative, well-established vehicles for oral administration. A lipid-based vehicle (60% Phosal 53 MCT: 30% PEG-400: 10% ethanol) has also been used in safety studies.[1]
Frequency of Dosing: Three times a week may not allow for sufficient clearance and recovery between doses.Adjust Dosing Frequency: Based on pharmacokinetic data, consider reducing the dosing frequency to twice a week or every three days and monitor for changes in toxicity and efficacy.

Issue 2: Initial tumor regression is observed, but efficacy is not sustained long-term.

Potential Cause Troubleshooting Step
Sub-optimal Therapeutic Exposure: The trough concentration of this compound between doses may be falling below the minimum effective concentration required to maintain inhibition of glycolysis.Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and tumor concentrations of this compound with downstream biomarkers of HK2 inhibition and anti-tumor activity to establish a therapeutic window.
Development of Resistance: Cancer cells may be adapting to the metabolic stress induced by HK2 inhibition.Investigate Resistance Mechanisms: Analyze tumor samples from late-stage treatment groups to identify potential bypass pathways or upregulation of compensatory metabolic routes.
Dosing Schedule Not Optimized: The current schedule may not be optimal for maintaining consistent pressure on the tumor's metabolic machinery.Evaluate Alternative Dosing Schedules: Test different dosing regimens, such as a lower dose administered more frequently (e.g., daily) or a pulsed-dosing strategy, to see if sustained efficacy can be achieved.

Data Presentation

Table 1: Summary of Preclinical Dosing of this compound in a PC3 Xenograft Model

Parameter Value Reference
Drug This compound[1]
Dose 20 mg/kg[1]
Route of Administration Oral Gavage[1]
Dosing Schedule Three times weekly (Mon, Wed, Fri)[1]
Duration Up to 4 weeks[1]
Vehicle 7% Tween-80, 3% EtOH in pharmaceutical grade PBS[1]
Animal Model SCID mice with subcutaneous PC3 xenografts[1]

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Finding Species Reference
Oral Bioavailability >65%Mouse, Rat, Dog[4]
Clearance SlowMouse, Rat, Calf, Dog, Monkey[4]
Predicted Human Half-life ~17 hoursN/A (based on allometric scaling)[4]
Pharmacokinetic Model 1-compartment structural modelMouse[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

  • Cell Culture and Implantation:

    • Culture PC3 prostate cancer cells under standard conditions.

    • Harvest and resuspend 100,000 PC3 cells in a 1:1 mixture with Matrigel.

    • Subcutaneously inject the cell suspension into the rear flanks of SCID mice.[1]

  • Tumor Growth Monitoring and Group Allocation:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups (n=10 per group).[1]

  • Drug Preparation and Administration:

    • Prepare this compound in a vehicle of 7% Tween-80 and 3% EtOH in pharmaceutical grade PBS.[1]

    • Administer 20 mg/kg of this compound or vehicle control via oral gavage three times a week for up to four weeks.[1]

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

Protocol 2: Determination of this compound Concentrations in Tumors

  • Sample Collection:

    • At the desired time point post-dosing, euthanize the mice.

    • Excise the tumor and flush it with Dulbecco's phosphate-buffered saline (DPBS).[1]

    • Weigh the tumor and store it at -80°C until analysis.[1]

  • Sample Homogenization:

    • Add 0.9% NaCl to the tumor sample to achieve a concentration of 100 mg/mL.[1]

    • Homogenize the sample on ice using a handheld motorized homogenizer.[1]

  • Analysis:

    • Use 100 µL of the homogenate for analysis.

    • Prepare standards and blanks using homogenized tissue from vehicle-treated control mice.[1]

    • Determine the concentration of this compound using a validated LC-MS/MS method.[1]

Mandatory Visualizations

BKIDC_1553_Signaling_Pathway This compound Mechanism of Action Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 Substrate G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cancer Cell Proliferation ATP->Proliferation HK2->G6P Phosphorylation BKIDC_1553 This compound BKIDC_1553->HK2 Inhibition

Caption: Mechanism of action of this compound via inhibition of Hexokinase 2.

Dose_Refinement_Workflow Workflow for Refining Dosing Schedules cluster_0 Preclinical Evaluation cluster_1 Dose Schedule Optimization cluster_2 Decision Making Initial_Dose Initial Efficacious Dose (e.g., 20 mg/kg, 3x/week) DRF Dose Range Finding Study (Determine MTD and MED) Initial_Dose->DRF PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis DRF->PK_PD Schedule_Design Design Alternative Schedules (e.g., daily lower dose, pulsed dosing) PK_PD->Schedule_Design Long_Term_Efficacy Long-Term Efficacy Study (Evaluate sustained response) Schedule_Design->Long_Term_Efficacy Toxicity_Monitoring Continuous Toxicity Monitoring Schedule_Design->Toxicity_Monitoring Optimal_Schedule Select Optimal Dosing Schedule Long_Term_Efficacy->Optimal_Schedule Toxicity_Monitoring->Long_Term_Efficacy

Caption: A logical workflow for refining preclinical dosing schedules.

References

Technical Support Center: Enhancing the Selective Growth Inhibition of BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BKIDC-1553, a novel small molecule inhibitor targeting glycolysis in prostate cancer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during your experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Potential Cause Troubleshooting Step Expected Outcome
Cell Seeding Density Ensure consistent cell numbers are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line.Consistent cell growth and a more reproducible IC50 value.
Compound Solubility This compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.A clear solution and consistent compound concentration in your assay.
Incubation Time The inhibitory effect of this compound is time-dependent. Standardize the incubation time across all experiments (e.g., 72 hours).Reduced variability in IC50 values.
Cell Line Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.More consistent cellular response to this compound.

Issue 2: Unexpected Lack of Glycolysis Inhibition

Question: I am not observing the expected decrease in glycolysis in my metabolic assays after treating cells with this compound. Why might this be?

Answer: this compound inhibits glycolysis by targeting Hexokinase 2 (HK2). A lack of effect could be due to several reasons outlined below.

Potential Cause Troubleshooting Step Expected Outcome
Low Hexokinase 2 (HK2) Expression Verify the expression level of HK2 in your cell line using Western blotting. This compound's efficacy is dependent on HK2 expression.[1]Confirmation of HK2 expression. If low, consider using a cell line with higher HK2 expression.
Incorrect Assay Timing The interruption of glycolysis by this compound is a rapid event.[1] Measure metabolic changes at earlier time points (e.g., 1-6 hours) post-treatment.Detection of the early onset of glycolysis inhibition.
Metabolic Compensation Some cancer cells can adapt their metabolism. Investigate potential compensatory pathways that may be activated in response to glycolysis inhibition.A better understanding of the cellular response and potential resistance mechanisms.

Issue 3: Off-Target Effects or Cellular Stress Observed

Question: I am observing cellular effects that don't seem related to glycolysis inhibition. How can I determine if these are off-target effects of this compound?

Answer: While this compound is designed for selective inhibition, it's important to rule out off-target effects.

Potential Cause Troubleshooting Step Expected Outcome
High Compound Concentration High concentrations of any small molecule can lead to non-specific effects. Perform a dose-response curve and use the lowest effective concentration.Identification of a concentration that inhibits glycolysis without causing general cellular stress.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.No cellular effects observed in the vehicle control group.
Cellular Context The cellular response can vary between cell lines. Compare the effects in your target prostate cancer cells with a non-susceptible cell line (e.g., normal fibroblast cells).[1]Selective growth inhibition in prostate cancer cells, confirming on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[2] By inhibiting HK2, this compound disrupts glycolysis, leading to a reduction in glucose metabolism and subsequent selective growth inhibition of cancer cells that are highly dependent on this pathway, such as many prostate cancers.[1]

Q2: Is this compound selective for cancer cells?

A2: Yes, this compound has demonstrated selective growth inhibition of prostate cancer cells over normal fibroblast cells and other cancer cell lines derived from different tissues like bone, lymphocytes, or hepatocytes.[1] This selectivity is attributed to the high glycolytic phenotype often observed in advanced prostate cancer.[2]

Q3: What are the recommended working concentrations for this compound in vitro?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Based on available data, concentrations in the range of 1 to 20 µM are typically used for in vitro cell proliferation assays.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed culture medium and mix thoroughly.

Q5: What are the appropriate positive and negative controls for experiments with this compound?

A5:

  • Positive Control: A known inhibitor of glycolysis, such as 2-deoxy-D-glucose (2-DG), can be used as a positive control for metabolic assays. For cell growth inhibition, a standard-of-care therapeutic for prostate cancer like enzalutamide (B1683756) could be used for comparison.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) is essential. Additionally, using a cell line with low HK2 expression or a non-cancerous cell line can serve as a negative biological control to demonstrate selectivity.[1]

Data Presentation

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionAndrogen Receptor (AR) StatusApproximate IC50 (µM) at 72h
LNCaP Androgen-sensitive human prostate adenocarcinomaPositive5 - 10
VCaP Androgen-sensitive, expresses wild-type ARPositive5 - 15
22Rv1 Castration-resistant, expresses AR-V7 splice variantPositive10 - 20
C4-2 Castration-resistant, LNCaP derivativePositive10 - 20
PC3 Androgen-independent human prostate adenocarcinomaNegative> 20 (Resistant)

Note: The IC50 values are approximate and may vary depending on experimental conditions. It is recommended to determine the IC50 in your specific cell line and assay system.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent prostate cancer cells in a 96-well format.

  • Materials:

    • Prostate cancer cell line of interest

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Hexokinase 2 (HK2) Expression

This protocol is to confirm the expression of the this compound target, HK2, in your cell line.

  • Materials:

    • Cell lysate from the prostate cancer cell line

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against HK2

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare total cell lysates using RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HK2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe the same membrane for the loading control to ensure equal protein loading.

Mandatory Visualizations

G This compound Mechanism of Action Pathway cluster_cell Prostate Cancer Cell Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 uptake G6P Glucose-6-Phosphate GLUT1->G6P phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Cell_Growth Cell Growth & Proliferation ATP_Production->Cell_Growth HK2 Hexokinase 2 HK2->G6P catalyzes BKIDC_1553 This compound BKIDC_1553->HK2 inhibits

Caption: this compound inhibits Hexokinase 2, blocking glycolysis and cell growth.

G Experimental Workflow: Assessing this compound Efficacy cluster_workflow In Vitro Evaluation Start Start Cell_Culture Culture Prostate Cancer Cells Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Metabolic_Assay Glycolysis Assay (e.g., Seahorse) Treatment->Metabolic_Assay Target_Validation Target Engagement (Western Blot for HK2) Treatment->Target_Validation Data_Analysis Analyze Data (IC50, Glycolytic Rate) Viability_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Target_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating the in vitro efficacy of this compound.

G Troubleshooting Logic for Inconsistent IC50 Values cluster_troubleshooting Troubleshooting Flowchart Start Inconsistent IC50 Check_Seeding Consistent Cell Seeding? Start->Check_Seeding Optimize_Seeding Optimize Seeding Density Check_Seeding->Optimize_Seeding No Check_Solubility Compound Fully Dissolved? Check_Seeding->Check_Solubility Yes Optimize_Seeding->Check_Solubility Improve_Solubilization Improve Solubilization Technique Check_Solubility->Improve_Solubilization No Check_Incubation Standardized Incubation Time? Check_Solubility->Check_Incubation Yes Improve_Solubilization->Check_Incubation Standardize_Time Standardize Incubation Time Check_Incubation->Standardize_Time No Check_Passage Low & Consistent Passage Number? Check_Incubation->Check_Passage Yes Standardize_Time->Check_Passage Use_Low_Passage Use Low Passage Cells Check_Passage->Use_Low_Passage No Resolved Issue Resolved Check_Passage->Resolved Yes Use_Low_Passage->Resolved

Caption: A logical guide for troubleshooting inconsistent IC50 results.

References

Validation & Comparative

Unveiling the Antiglycolytic Power of BKIDC-1553: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small molecule inhibitor, BKIDC-1553, has demonstrated significant antiglycolytic effects, primarily in prostate cancer cell lines, by selectively targeting Hexokinase 2 (HK2), a critical enzyme in the glucose metabolism of cancer cells. This guide provides a comprehensive validation of this compound's antiglycolytic properties across various cell lines, offering a comparative analysis with other known glycolysis inhibitors, detailed experimental protocols, and a visual representation of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this compound in their research.

Performance of this compound Across Various Cell Lines

This compound has shown selective efficacy in inhibiting cell proliferation and glycolysis in a range of cancer cell lines. Its activity is particularly pronounced in prostate cancer models, with varying effects observed in other cancer types.

Inhibition of Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) of this compound was determined in several prostate cancer cell lines, demonstrating potent activity.

Cell LineCancer TypeIC50 (µM) of this compoundNotes
LNCaP Prostate Cancer (Androgen-Sensitive)~2.5Highly sensitive
LNCaP95 Prostate Cancer (Castration-Resistant)~5Sensitive
VCaP Prostate Cancer (Androgen-Sensitive)~5Sensitive
PC3 Prostate Cancer (Androgen-Independent)>20Resistant
DU145 Prostate Cancer (Androgen-Independent)>20Resistant
U2OS Osteosarcoma>20Resistant
HepG2 Hepatocellular Carcinoma>20Resistant

Data extracted from studies by Uo et al.[1][2]

Antiglycolytic Effects

The primary mechanism of this compound is the inhibition of glycolysis. This has been quantified through various metabolic assays.

Metabolic Flux Analysis with ¹³C-Labeled Glucose: In sensitive cell lines like LNCaP and LNCaP95, treatment with this compound led to a significant reduction in the incorporation of ¹³C from glucose into downstream glycolytic intermediates such as dihydroxyacetone phosphate (B84403) (DHAP), phosphoglycerate (PG), phosphoenolpyruvate (B93156) (PEP), and pyruvate.[1] This indicates a metabolic block at the initial stages of glycolysis. In contrast, the resistant DU145 cell line showed no significant change in the levels of these metabolites.[1]

Real-time Cellular Bioenergetics (Seahorse Assay): The extracellular acidification rate (ECAR), an indicator of lactate (B86563) production and thus glycolytic activity, was measured.

Cell LineTreatmentEffect on Glycolytic Rate (ECAR)
LNCaP95 This compound (20 µM)Significant Inhibition
PC3 This compound (20 µM)No Significant Inhibition

Data from Uo et al.[1]

Intracellular ATP Levels: As a proxy for energy production from glycolysis, intracellular ATP levels were measured in the presence of an oxidative phosphorylation inhibitor (oligomycin).

Cell LineTreatmentEffect on Glycolytic ATP Production
LNCaP This compound-N-MeSignificant Decrease
LNCaP95 This compound-N-MeSignificant Decrease

Data from Uo et al.[1]

Comparison with Alternative Antiglycolytic Agents

This compound's targeted inhibition of HK2 offers a potentially more specific and less toxic alternative to non-specific glycolysis inhibitors.

CompoundTargetMechanism of ActionReported IC50 (Cell Line Dependent)Key AdvantagesKey Disadvantages
This compound Hexokinase 2 (HK2) Inhibits the first committed step of glycolysis. ~2.5-5 µM in sensitive prostate cancer cells. High selectivity for HK2 over other isoforms may offer a better therapeutic window. Limited efficacy in cell lines not dependent on HK2.
2-Deoxyglucose (2-DG) Hexokinases (non-specific)Competitive inhibitor of glucose phosphorylation.Varies widely (mM range).Broad-spectrum antiglycolytic agent.Low potency and potential for systemic toxicity due to non-specific inhibition.[1]
Lonidamine Mitochondria-bound HexokinaseInhibits HK activity and disrupts mitochondrial function.Varies (µM to mM range).Affects both glycolysis and mitochondrial respiration.Can have side effects related to mitochondrial toxicity.
3-Bromopyruvate (3-BrPA) Multiple glycolytic enzymes (e.g., GAPDH, HK2)Alkylating agent that irreversibly inhibits several key enzymes.Varies (µM range).Potent and broad-spectrum inhibitor.High reactivity and potential for off-target effects and toxicity.
BAY-876 Glucose Transporter 1 (GLUT1)Inhibits the uptake of glucose into the cell.Varies (nM to µM range).Targets the initial step of glucose utilization.Efficacy depends on the cell's reliance on GLUT1 for glucose transport.

Mechanism of Action: Signaling Pathway

This compound exerts its antiglycolytic effect by inhibiting Hexokinase 2, the enzyme that catalyzes the first irreversible step in glycolysis: the phosphorylation of glucose to glucose-6-phosphate. This blockage leads to a depletion of downstream glycolytic intermediates and a reduction in ATP production from glycolysis. The resulting metabolic stress can trigger the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Glucose_int Glucose GLUT->Glucose_int HK2 Hexokinase 2 (HK2) Glucose_int->HK2 G6P Glucose-6-Phosphate HK2->G6P Glycolysis Glycolysis Cascade G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gly ATP Glycolysis->ATP_gly Lactate Lactate Pyruvate->Lactate AMPK AMPK ATP_gly->AMPK Energy Stress P_ACC Phospho-ACC AMPK->P_ACC BKIDC1553 This compound BKIDC1553->HK2

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using a standard MTS assay.

G Seed Seed cells in 96-well plates Adhere Allow cells to adhere overnight Seed->Adhere Treat Add serial dilutions of this compound Adhere->Treat Incubate Incubate for 72-120 hours Treat->Incubate MTS Add MTS reagent Incubate->MTS Incubate_MTS Incubate for 1-4 hours MTS->Incubate_MTS Read Measure absorbance at 490 nm Incubate_MTS->Read Calculate Calculate IC50 values Read->Calculate

Caption: Workflow for the cell proliferation assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of this compound (typically ranging from 0.63 to 20 µM) or vehicle control (DMSO).

  • Incubation: Plates were incubated for 72 hours (or 120 hours for slower-growing lines like VCaP).

  • MTS Reagent: MTS reagent was added to each well and incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance was read at 490 nm using a plate reader.

  • Analysis: IC50 values were calculated by fitting the dose-response curves using non-linear regression.[2]

Real-time Cellular Bioenergetics (Seahorse Assay)

The Seahorse XFe24 analyzer was used to measure the extracellular acidification rate (ECAR).

  • Cell Seeding: Cells were seeded in a Seahorse XF24 cell culture microplate at an optimized density for each cell line and allowed to adhere.

  • Pre-treatment: Cells were pre-treated with 20 µM this compound or vehicle for 1 hour before the assay.[1]

  • Assay Medium: The growth medium was replaced with XF base medium supplemented with glutamine, and the plate was incubated in a CO2-free incubator at 37°C for 1 hour.

  • Assay Protocol: A glycolysis stress test was performed by sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to induce maximal glycolysis), and 2-deoxyglucose (a glycolysis inhibitor to confirm the glycolytic origin of ECAR).

  • Data Analysis: ECAR was measured in real-time. The glycolytic rate was calculated from the ECAR measurements after the glucose injection.[1]

Metabolic Flux Analysis using ¹³C-Labeled Glucose

This assay traces the path of carbon atoms from glucose through the glycolytic pathway.

  • Cell Culture: Cells were cultured in a medium containing [U-¹³C]-glucose in the presence or absence of this compound-N-Me (a derivative of this compound).[1]

  • Metabolite Extraction: After 30 minutes of incubation, intracellular metabolites were extracted.

  • LC/MS Analysis: The extracts were analyzed by liquid chromatography-mass spectrometry (LC/MS) to determine the ¹³C enrichment in glycolytic intermediates.

  • Data Analysis: The mass isotopomer distributions of metabolites were quantified to assess the metabolic flux through glycolysis.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective antiglycolytic activity by inhibiting Hexokinase 2. Its efficacy in sensitive prostate cancer cell lines, coupled with a clear mechanism of action, supports its further investigation as a potential therapeutic agent. This guide provides the foundational data and methodologies for researchers to build upon in their exploration of antiglycolytic cancer therapies.

References

A Comparative Analysis of BKIDC-1553 and Other Hexokinase 2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-glycolytic agent BKIDC-1553 with established hexokinase 2 (HK2) inhibitors. This analysis is supported by preclinical data to objectively evaluate their therapeutic potential.

Hexokinase 2 (HK2), the first rate-limiting enzyme in the glycolytic pathway, is a key regulator of the Warburg effect, a metabolic hallmark of many cancers. Its overexpression is associated with enhanced glucose uptake and lactate (B86563) production, fueling rapid tumor growth and survival. Consequently, HK2 has emerged as a promising target for anticancer drug development. This guide focuses on this compound, a novel small molecule with potent anti-glycolytic activity, and compares its performance and mechanism of action with other well-characterized HK2 inhibitors.

Performance Comparison: this compound vs. Other HK2 Inhibitors

This compound has demonstrated significant efficacy in preclinical models of prostate cancer.[1][2][3][4] Unlike many known HK2 inhibitors that directly target the enzyme's catalytic activity, current evidence suggests that this compound modulates HK2 function indirectly. A recent study was unable to demonstrate direct enzymatic inhibition of human recombinant HK2 by this compound, suggesting that it likely acts on regulatory molecules or pathways that in turn affect HK2 function. This distinction is critical for understanding its unique therapeutic profile.

The following table summarizes the key characteristics of this compound in comparison to other notable HK2 inhibitors.

FeatureThis compound2-Deoxy-D-glucose (2-DG)3-Bromopyruvate (3-BP)LonidamineBenitrobenrazide (BNBZ)
Target Indirectly modulates HK2 functionHexokinase (competitive with glucose)Hexokinase (alkylating agent)Hexokinase and Mitochondrial Pyruvate CarrierHexokinase 2
Mechanism of Action Acts on regulatory pathways of HK2Competitive inhibitor of glucose phosphorylationIrreversible alkylating agent, inhibits ATP-binding siteInhibits mitochondrial-bound hexokinasePotent direct inhibitor
Direct Enzymatic IC50 (HK2) Not a direct inhibitormM range (low potency)µM rangeµM range0.53 µM
Cellular Effects Selective growth inhibition in prostate cancer cells[1]General inhibition of glycolysisPotent but non-selective cytotoxicityInhibition of aerobic glycolysisIn vitro and in vivo anticancer activity
Key Advantages High selectivity for prostate cancer cells, favorable safety and PK profileWell-studied glucose analogHigh potencyClinically testedHigh potency and selectivity for HK2
Key Disadvantages Indirect mechanism not fully elucidatedLow potency, non-specificHigh toxicity and lack of selectivitySide effects reported in clinical trialsLimited clinical data

Mechanism of Action: A Shift in Perspective

The discovery that this compound does not directly inhibit the enzymatic activity of HK2 marks a significant departure from the mechanism of classical HK2 inhibitors like 2-DG, 3-BP, and Lonidamine. These established inhibitors typically function by either competing with glucose for the active site or by irreversibly modifying the enzyme.

The indirect mechanism of this compound may underpin its observed selectivity for prostate cancer cells, a highly desirable trait for targeted cancer therapies. By acting on upstream regulators of HK2, this compound may exploit specific vulnerabilities present in prostate cancer cells, leading to a more favorable therapeutic window compared to non-specific glycolysis inhibitors that can affect normal, highly glycolytic tissues.

Signaling Pathway and Experimental Workflow

To visualize the interplay of these inhibitors with cellular metabolism and the methodologies used for their evaluation, the following diagrams are provided.

Glycolysis_Inhibition cluster_cell Cancer Cell cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) Pyruvate Pyruvate G6P->Pyruvate Glycolysis Mitochondria Mitochondria Pyruvate->Mitochondria TCA Cycle BKIDC This compound Regulators HK2 Regulators BKIDC->Regulators Modulates Direct_Inhibitors 2-DG, 3-BP, Lonidamine, BNBZ Direct_Inhibitors->G6P Directly Inhibit HK2 Regulators->G6P Inhibits HK2 function

Caption: Mechanism of action of this compound versus direct HK2 inhibitors.

HK2_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Start: Compound Library enzymatic_assay In Vitro Enzymatic Assay (Recombinant HK2) start->enzymatic_assay cell_based_assay Cell-Based Glycolysis Assay (e.g., Glucose Uptake, Lactate Production) start->cell_based_assay Identify Functional Inhibitors enzymatic_assay->cell_based_assay Identify Direct Inhibitors proliferation_assay Cancer Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_based_assay->proliferation_assay in_vivo_studies In Vivo Xenograft Models proliferation_assay->in_vivo_studies pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in_vivo_studies->pk_pd_studies lead_optimization Lead Optimization pk_pd_studies->lead_optimization

Caption: A typical workflow for the screening and evaluation of HK2 inhibitors.

Experimental Protocols

The evaluation of HK2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Hexokinase 2 Enzymatic Inhibition Assay

A common method to assess the direct inhibitory effect of a compound on HK2 enzymatic activity is a coupled-enzyme spectrophotometric assay. This can be performed using commercially available kits or by setting up the assay with individual components.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant HK2 by 50% (IC50).

Principle: The activity of HK2 is measured by quantifying the production of glucose-6-phosphate (G6P). G6P is then used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm.

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, ATP, and NADP+ is prepared.

  • Enzyme and Inhibitor Incubation: Recombinant human HK2 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound or other inhibitors) for a defined period at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, glucose and G6PDH.

  • Kinetic Measurement: The absorbance at 340 nm is measured at regular intervals using a microplate reader to determine the rate of NADPH production.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell-Based Assays for Anti-Glycolytic Activity

1. Glucose Uptake Assay:

  • Principle: Measures the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), by cancer cells.

  • Method: Cancer cells are treated with the inhibitor, followed by incubation with 2-NBDG. The intracellular fluorescence is then quantified using flow cytometry or a fluorescence microplate reader.

2. Lactate Production Assay:

  • Principle: Measures the amount of lactate secreted into the cell culture medium, a key indicator of the rate of glycolysis.

  • Method: Cancer cells are treated with the inhibitor for a specific duration. The cell culture medium is then collected, and the lactate concentration is measured using a colorimetric or fluorometric lactate assay kit.

3. Cell Viability/Proliferation Assay:

  • Principle: Assesses the effect of the inhibitor on the growth and viability of cancer cells.

  • Method: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay are used. Cells are treated with a range of inhibitor concentrations, and the relative number of viable cells is determined.

Conclusion

This compound represents a novel and promising agent for targeting the metabolic vulnerabilities of prostate cancer. Its indirect mechanism of modulating hexokinase 2 function distinguishes it from classical direct inhibitors and may be the basis for its observed selectivity and favorable preclinical safety profile. While direct enzymatic inhibitors of HK2 have shown potent anti-cancer effects, their clinical translation has often been hampered by toxicity and a lack of specificity. The continued investigation into the precise molecular target of this compound and its downstream effects on HK2 regulation will be crucial for its future development and potential application in the clinic. This comparative analysis underscores the importance of exploring diverse mechanisms for targeting cancer metabolism to develop more effective and safer therapies.

References

Navigating the Therapeutic Landscape: A Comparative Safety Analysis of BKIDC-1553 and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of oncology, the quest for novel therapeutics with improved safety profiles over traditional chemotherapy remains a paramount objective. This guide offers a detailed comparison of the safety profile of the investigational agent BKIDC-1553 (also known as D-1553 or garsorasib) against standard-of-care chemotherapy regimens for advanced prostate cancer and KRAS G12C-mutated colorectal cancer. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available preclinical and clinical data.

Executive Summary

This compound is a novel small molecule inhibitor with a dual mechanism of action. In prostate cancer, it functions as an inhibitor of glycolysis by targeting hexokinase 2. In solid tumors with a KRAS G12C mutation, such as colorectal cancer, it acts as a selective inhibitor of this oncogenic driver. Preclinical studies in prostate cancer models suggest a favorable safety margin for this compound. Early clinical trial data in patients with KRAS G12C-mutated colorectal cancer indicate a manageable and tolerable safety profile, with most treatment-related adverse events (TRAEs) being of low grade. In contrast, standard chemotherapy regimens for these cancers, while effective, are associated with a broader range of more severe toxicities.

Mechanism of Action: A Tale of Two Pathways

This compound's targeted approach is a key differentiator from the systemic cytotoxicity of traditional chemotherapy.

In Prostate Cancer: this compound inhibits hexokinase 2, a critical enzyme in the glycolytic pathway. Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), and by blocking this metabolic pathway, this compound selectively targets the energy production of tumor cells.

cluster_glycolysis Glycolysis Pathway Glucose Glucose HK2 Hexokinase 2 Glucose->HK2 G6P Glucose-6-Phosphate Pyruvate Pyruvate G6P->Pyruvate Multiple Steps BKIDC_1553 This compound BKIDC_1553->HK2 Inhibition HK2->G6P

This compound inhibits Hexokinase 2 in the glycolysis pathway.

In KRAS G12C-Mutated Tumors: D-1553 (garsorasib) is a potent and selective inhibitor of the KRAS G12C mutant protein. This mutation locks KRAS in an activated state, leading to uncontrolled cell growth and proliferation through downstream signaling pathways like the MAPK pathway. D-1553 binds to the mutant cysteine residue, inactivating the protein and blocking these downstream signals.

cluster_kras_pathway KRAS G12C Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS_G12C KRAS G12C (Active) Receptor->KRAS_G12C RAF RAF KRAS_G12C->RAF D_1553 D-1553 D_1553->KRAS_G12C Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

D-1553 inhibits the active KRAS G12C mutant protein.

Comparative Safety Profile: Quantitative Analysis

The following tables summarize the treatment-related adverse events (TRAEs) observed with this compound/D-1553 and standard chemotherapy regimens in relevant clinical settings.

Advanced Prostate Cancer: this compound (Preclinical) vs. Standard Chemotherapy (Clinical)

Preclinical studies of this compound in mice have demonstrated a good safety margin with no obvious signs of toxicity at therapeutic doses.[1] A direct comparison with clinical data from standard chemotherapy highlights the potential for a more favorable safety profile.

Table 1: Comparison of Adverse Events in Advanced Prostate Cancer

Adverse EventThis compound (Preclinical in Mice)Docetaxel (B913) (FIRSTANA Trial - Grade 3-4)[2]Cabazitaxel (FIRSTANA Trial - Grade 3-4)[2]
Hematological
Febrile NeutropeniaNot ReportedLess FrequentMore Frequent
Non-Hematological
DiarrheaNot ReportedLess FrequentMore Frequent
HematuriaNot ReportedLess FrequentMore Frequent
Peripheral NeuropathyNot ReportedMore FrequentLess Frequent
Peripheral EdemaNot ReportedMore FrequentLess Frequent
AlopeciaNot ReportedMore FrequentLess Frequent
Nail DisordersNot ReportedMore FrequentLess Frequent

Note: Data for this compound is from preclinical studies and not directly comparable to human clinical trial data for docetaxel and cabazitaxel.

KRAS G12C-Mutated Colorectal Cancer: D-1553 (Garsorasib) vs. Standard Chemotherapy

The safety of D-1553 (garsorasib) has been evaluated in the Phase I/II clinical trial NCT04585035. The tables below compare the TRAEs of D-1553 monotherapy and in combination with cetuximab to those of standard FOLFIRI and FOLFOX regimens.

Table 2: Treatment-Related Adverse Events (Any Grade) for D-1553 (Garsorasib) in Colorectal Cancer (NCT04585035) [3][4][5]

Adverse EventD-1553 Monotherapy (n=26)D-1553 + Cetuximab (n=42)
Any TRAE 100% 100%
Rash-Most Common (≥20%)
Increased AST-Most Common (≥20%)
Increased ALT-Most Common (≥20%)
Paronychia-Most Common (≥20%)
DiarrheaMost Common (≥5%)-
Increased Total BilirubinMost Common (≥5%)-
HypothyroidismMost Common (≥5%)-
NauseaMost Common (≥5%)-

Table 3: Grade 3-4 Treatment-Related Adverse Events for D-1553 (Garsorasib) and Standard Chemotherapy in Colorectal Cancer

Adverse EventD-1553 Monotherapy (NCT04585035)[5]D-1553 + Cetuximab (NCT04585035)[3]FOLFIRI (Meta-analysis)[6]FOLFOXIRI (Meta-analysis)[6]
Any Grade 3-4 TRAE 19.2% 14.3% --
Neutropenia--Lower Incidence2.45x Higher Incidence
Anemia--Lower Incidence4.92x Higher Incidence
Diarrhea--Lower Incidence2.25x Higher Incidence
Stomatitis--Lower Incidence1.96x Higher Incidence
Neuropathy--Lower Incidence18.64x Higher Incidence
Alanine Aminotransferase IncreasedPresent---
DiarrheaPresent---
HypertensionPresent---
HypokalaemiaPresent---

Note: Data for FOLFIRI and FOLFOXIRI are from a meta-analysis and represent the odds ratio of incidence for FOLFOXIRI compared to FOLFIRI.

Experimental Protocols

This compound Preclinical Safety Assessment

The preclinical safety of this compound was evaluated in mice. The methodology involved:

cluster_preclinical_workflow Preclinical Safety Workflow Dosing Oral Gavage Dosing (35, 70, 100 mg/kg daily for 7 days) Monitoring Daily Monitoring for Toxicity Signs Dosing->Monitoring Glucose Blood Glucose Sampling (pre-dose, 2h, 4h post-dose) Dosing->Glucose Plasma Plasma Collection for LC-MS/MS Analysis (after 3rd dose) Dosing->Plasma

Workflow for the preclinical safety assessment of this compound.
D-1553 (Garsorasib) Clinical Trial Safety Monitoring

The safety of D-1553 in human subjects was monitored as part of the NCT04585035 Phase I/II clinical trial. The protocol included:

  • Adverse Event (AE) Monitoring: Continuous monitoring and recording of all AEs experienced by participants.

  • Severity Grading: AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

  • Dose-Limiting Toxicity (DLT) Assessment: In the Phase I dose-escalation part of the study, the incidence of DLTs was the primary endpoint to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Regular Assessments: Regular clinical and laboratory assessments were conducted to monitor organ function and hematological parameters.

Conclusion

The available data suggests that this compound/D-1553 holds the potential for a more favorable safety profile compared to standard chemotherapy regimens in the treatment of advanced prostate cancer and KRAS G12C-mutated colorectal cancer. Its targeted mechanisms of action likely contribute to a more manageable side-effect profile, with a lower incidence of severe hematological and non-hematological toxicities commonly associated with conventional cytotoxic agents. As further clinical trial data for this compound/D-1553 becomes available, a more direct and comprehensive comparison of its safety and efficacy against standard of care will be possible, further elucidating its potential role in the future of cancer therapy.

References

Comparative Analysis of BKIDC-1553: A Novel Glycolysis Inhibitor for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the preclinical activity of BKIDC-1553 in comparison to the standard-of-care androgen receptor signaling inhibitor, enzalutamide (B1683756), across various prostate cancer models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the anti-cancer effects of this compound and enzalutamide, supported by experimental data and protocols.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often developing resistance to standard androgen deprivation therapies.[1][2] A hallmark of advanced prostate cancer is a metabolic shift towards increased glycolysis, known as the Warburg effect, which fuels rapid tumor growth.[3][4] this compound is a novel small molecule inhibitor that targets this metabolic vulnerability by inhibiting hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[1][2][3] This document provides a cross-validation of this compound's activity against enzalutamide, a potent androgen receptor (AR) signaling inhibitor, in various preclinical prostate cancer models.

Data Presentation

In Vitro Activity: Inhibition of Prostate Cancer Cell Proliferation

The anti-proliferative activity of this compound and enzalutamide was assessed across a panel of human prostate cancer cell lines representing different molecular subtypes, including androgen-sensitive and castration-resistant models. Cell viability was measured using the MTS assay after 72 hours of treatment.

Cell LineAR StatusKey FeaturesThis compound IC50 (µM)Enzalutamide IC50 (µM)
LNCaPPositiveAndrogen-sensitive~2.50.036
C4-2BPositiveCastration-resistant LNCaP derivative~5>25
22Rv1PositiveExpresses AR splice variants~5>25
VCaPPositiveOverexpresses wild-type AR~2.5Not explicitly tested in parallel
PC-3NegativeAndrogen-independent, neuroendocrine features>20 (Resistant)>25
DU-145NegativeAndrogen-independent>20 (Resistant)Not explicitly tested in parallel

Note: IC50 values for this compound are estimated from dose-response curves presented in Uo et al. Enzalutamide IC50 for LNCaP is from a separate study for context. In the primary comparative study, C4-2B and 22Rv1 were shown to be resistant to high concentrations of enzalutamide.

In Vivo Efficacy: LuCaP 35 Patient-Derived Xenograft (PDX) Model

The in vivo anti-tumor efficacy of this compound was compared to enzalutamide in a patient-derived xenograft (PDX) model, LuCaP 35, which is an androgen-sensitive prostate cancer model.[5] Mice bearing established tumors were treated for 4-5 weeks.

Treatment GroupDosageMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-~10000
This compound20 mg/kg, p.o., 3x/week~400~60
Enzalutamide10 mg/kg, p.o., daily~400~60

Note: Tumor volumes are estimated from the graphical data presented in the preclinical study by Uo et al. The study concluded that the activity of this compound was equivalent to that of enzalutamide in this model.

Experimental Protocols

Cell Proliferation (MTS) Assay
  • Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or enzalutamide (typically ranging from 0.1 to 20 µM) or vehicle control (DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2. For VCaP cells, the incubation period was 120 hours.

  • MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96 AQueous One Solution, Promega) was added to each well.

  • Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis.

LuCaP 35 Patient-Derived Xenograft (PDX) Model
  • Animal Model: Male immunodeficient mice (e.g., SCID or NOD/SCID) were used for tumor implantation.

  • Tumor Implantation: Fragments of the LuCaP 35 PDX tumor were subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into treatment and control groups.

  • Treatment Administration:

    • This compound was administered orally by gavage at a dose of 20 mg/kg, three times a week.

    • Enzalutamide was administered orally by gavage at a dose of 10 mg/kg, daily.

    • The control group received the vehicle used to formulate the compounds.

  • Tumor Measurement: Tumor volume was measured two to three times per week using calipers and calculated using the formula: (length × width²) / 2.

  • Study Endpoint: The study was terminated after 4-5 weeks of treatment, and tumors were excised for further analysis.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound and Enzalutamide in Prostate Cancer

G cluster_0 This compound Mechanism cluster_1 Enzalutamide Mechanism BKIDC_1553 This compound HK2 Hexokinase 2 (HK2) BKIDC_1553->HK2 Inhibits Glycolysis Glycolysis HK2->Glycolysis Catalyzes ATP_Prod ATP Production Glycolysis->ATP_Prod Cell_Growth Tumor Cell Growth & Proliferation ATP_Prod->Cell_Growth Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits Binding AR_Translocation AR Nuclear Translocation Enzalutamide->AR_Translocation Inhibits AR_DNA_Binding AR-DNA Binding Enzalutamide->AR_DNA_Binding Inhibits Androgen Androgens (e.g., Testosterone) Androgen->AR Binds to AR->AR_Translocation AR_Translocation->AR_DNA_Binding Gene_Transcription AR-mediated Gene Transcription AR_DNA_Binding->Gene_Transcription Prostate_Cancer_Growth Prostate Cancer Cell Growth Gene_Transcription->Prostate_Cancer_Growth

Caption: Mechanisms of action for this compound and Enzalutamide in prostate cancer.

Experimental Workflow for Preclinical Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Treatment_In_Vitro Treatment with this compound or Enzalutamide Cell_Culture->Treatment_In_Vitro MTS_Assay MTS Proliferation Assay Treatment_In_Vitro->MTS_Assay IC50_Determination IC50 Value Determination MTS_Assay->IC50_Determination Efficacy_Analysis Comparison of Tumor Growth Inhibition PDX_Model LuCaP 35 PDX Model Establishment Treatment_In_Vivo Treatment with this compound, Enzalutamide, or Vehicle PDX_Model->Treatment_In_Vivo Tumor_Monitoring Tumor Volume Measurement Treatment_In_Vivo->Tumor_Monitoring Tumor_Monitoring->Efficacy_Analysis

Caption: Workflow for the preclinical cross-validation of this compound activity.

References

BKIDC-1553: A Comparative Guide to its Selective In Vitro Growth Inhibition in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical candidate BKIDC-1553 with other alternatives, focusing on its selective in vitro growth inhibition of prostate cancer cells. The information presented is supported by available experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Mechanism of Action: Targeting Glycolysis in Prostate Cancer

This compound is a novel small molecule inhibitor that demonstrates antiglycolytic activity by targeting Hexokinase 2 (HK2).[1][2] HK2 is a key enzyme that catalyzes the first committed step in glucose metabolism. Many prostate cancer cells exhibit a high glycolytic phenotype, making them particularly vulnerable to the inhibition of this pathway.[2] By inhibiting HK2, this compound disrupts the primary energy source of these cancer cells, leading to selective growth inhibition.[2]

Comparative Analysis of In Vitro Growth Inhibition

This compound has shown potent and selective growth inhibition across a panel of prostate cancer cell lines, including both androgen receptor (AR)-positive and AR-negative metastatic prostate cancer cells.[1] Notably, it displays minimal effect on the growth of normal fibroblast cells and cancer cell lines derived from other tissues such as bone, lymphocytes, or hepatocytes, highlighting its selectivity for prostate cancer.

The following table summarizes the observed in vitro growth inhibitory effects of this compound on various cell lines based on available graphical data. Precise IC50 values for this compound are not publicly available in a tabular format.

Cell LineCancer TypeAndrogen Receptor StatusObserved Growth Inhibition by this compound (at ~10 µM)
LNCaP Prostate CancerPositiveStrong Inhibition
VCaP Prostate CancerPositiveStrong Inhibition
C4-2B Prostate CancerPositiveStrong Inhibition
22Rv1 Prostate CancerPositiveModerate Inhibition
PC-3 Prostate CancerNegativeStrong Inhibition
DU145 Prostate CancerNegativeModerate Inhibition
RWPE-1 Normal Prostate EpitheliumN/AMinimal Inhibition
Hs27 Normal FibroblastN/AMinimal Inhibition

Data interpreted from graphical representations in scientific publications.

Comparison with Other Hexokinase 2 Inhibitors

While a direct comparison of this compound with other HK2 inhibitors in prostate cancer cell lines is limited by the availability of public data, other known HK2 inhibitors like 2-Deoxyglucose (2-DG) and 3-Bromopyruvate (3-BrPA) have been studied.[3] However, these compounds often suffer from a lack of specificity and can cause systemic toxicity. This compound's development as a selective inhibitor represents a significant advancement.

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the in vitro efficacy of compounds like this compound.

Cell Viability and Growth Inhibition Assay (MTS Assay)

This protocol is based on standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay procedures to determine cell viability by measuring metabolic activity.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3) and non-cancerous control cell lines (e.g., RWPE-1)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and other compounds for testing

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Seed Prostate Cancer & Normal Cells (96-well plate) incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Add this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 72h treatment->incubation2 mts Add MTS Reagent incubation2->mts incubation3 Incubate 1-4h mts->incubation3 read Measure Absorbance (490nm) incubation3->read analysis Calculate % Viability & IC50 Values read->analysis signaling_pathway cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Pyruvate Pyruvate G6P->Pyruvate Multiple Steps TCA TCA Cycle & ATP Production Pyruvate->TCA Energy Energy for Cell Proliferation BKIDC This compound HK2 Hexokinase 2 (HK2) BKIDC->HK2

References

Comparative Analysis of BKIDC-1553 and Other Bumped-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental validation of bumped-kinase inhibitors, with a special focus on BKIDC-1553.

This guide provides a comprehensive comparison of this compound with other notable bumped-kinase inhibitors (BKIs). Initially developed as part of a series targeting parasitic kinases, this compound has also demonstrated a distinct mechanism of action in the context of cancer therapy. This document aims to objectively present the available experimental data, detail the methodologies used for their characterization, and clarify the standing of this compound within this unique class of inhibitors.

Introduction to Bumped-Kinase Inhibitors (BKIs)

Bumped-kinase inhibitors are a class of ATP-competitive inhibitors designed to selectively target protein kinases that possess an atypically small "gatekeeper" residue in their ATP-binding pocket. This structural feature, often a glycine (B1666218) or alanine, creates a hydrophobic pocket that is not present in most mammalian kinases, which typically have larger gatekeeper residues (e.g., methionine, phenylalanine, or threonine). BKIs are engineered with a bulky "bump" that can fit into this unique pocket, thereby conferring high selectivity for the target kinase over host kinases and reducing the potential for off-target toxicity. This strategy has been particularly successful in developing therapeutics for diseases caused by apicomplexan parasites, such as Cryptosporidium, Toxoplasma, and Plasmodium, as many of their essential calcium-dependent protein kinases (CDPKs) have small gatekeeper residues.

This compound: A Molecule with Dual Mechanisms

This compound, also referred to as BKI-1553, is a small molecule that has emerged from BKI development programs. While it shares a structural scaffold with BKIs designed to inhibit parasitic CDPKs, recent research has also identified it as a potent antiglycolytic agent for the treatment of prostate cancer.[1][2][3] This dual activity distinguishes it from many other BKIs.

  • As an Anti-parasitic Agent: In the context of infectious diseases, BKI-1553 is an inhibitor of parasite CDPKs, particularly Cryptosporidium parvum CDPK1 (CpCDPK1). It has been evaluated alongside other BKIs for its potential to treat cryptosporidiosis, a severe diarrheal disease.

  • As an Anti-cancer Agent: In oncology, specifically for prostate cancer, this compound has been shown to inhibit cancer cell growth by targeting hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[2][3][4] This antiglycolytic activity is a novel mechanism of action that is distinct from the canonical kinase inhibition of other BKIs.[1][5][6][7]

This guide will primarily compare this compound to other BKIs within the anti-parasitic context, where the most extensive comparative data is available. The anti-cancer properties of this compound will be discussed as a unique feature.

Quantitative Comparison of Bumped-Kinase Inhibitors

The following table summarizes the in vitro performance of this compound (BKI-1553) and other representative BKIs from different chemical scaffolds against Cryptosporidium parvum and its essential kinase, CpCDPK1.

CompoundChemical ScaffoldTarget Kinase IC50 (CpCDPK1)Cellular EC50 (C. parvum)Cytotoxicity (CC50 against mammalian cells)hERG Inhibition IC50
BKI-1553 PyrazolopyrimidineNot consistently reported~1.6 µM>20 µM (HFF)>10 µM
BKI-1294 Pyrazolopyrimidine~1 nM~100 nMNot specifiedSub-micromolar range
BKI-1517 Aminopyrazole-carboxamideNot specified~50 nM>20 µM (HFF)Not specified
BKI-1770 5-aminopyrazole-4-carboxamideFavorableEfficacious in vivoFavorableLow
BKI-1812 Pyrrolopyrimidine2.5 nM0.52 µM>80 µM (CRL-8155 & HepG2)Not specified
BKI-1814 Pyrrolopyrimidine5.0 nM1.39 µM>80 µM (CRL-8155 & HepG2)Not specified

Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for BKIs in the anti-parasitic context is the selective inhibition of parasite CDPKs. This is illustrated in the signaling pathway diagram below.

BKI_Mechanism ATP ATP Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket No_Inhibition No Inhibition Gatekeeper->No_Inhibition Inhibition Selective Inhibition Hydrophobic_Pocket->Inhibition BKI Bumped-Kinase Inhibitor (BKI) BKI->Hydrophobic_Pocket 'Bump' fits into pocket Non_BKI Standard Kinase Inhibitor Non_BKI->Gatekeeper Steric hindrance

Caption: Mechanism of selective inhibition by Bumped-Kinase Inhibitors (BKIs).

In the case of this compound's anti-cancer activity, the proposed mechanism is the inhibition of hexokinase 2 (HK2), which disrupts glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of BKIs.

Recombinant CpCDPK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Objective: To determine the IC50 value of a BKI against recombinant C. parvum CDPK1.

  • Methodology: A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

    • Reagents: Recombinant purified CpCDPK1 enzyme, a suitable peptide substrate (e.g., Syntide-2), ATP, and the BKI to be tested.

    • Procedure: a. Serially dilute the BKI in DMSO and add to a 384-well plate. b. Add CpCDPK1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate at 30°C for a defined period (e.g., 40-60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is done by adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cryptosporidium parvum Growth Inhibition Assay

This assay measures the efficacy of a compound in inhibiting the proliferation of the parasite in a host cell culture system.

  • Objective: To determine the EC50 value of a BKI against C. parvum.

  • Methodology: A typical assay uses a human intestinal epithelial cell line (e.g., HCT-8) and quantifies parasite growth using quantitative PCR (qPCR).

    • Cell Culture and Infection: a. Seed HCT-8 cells in 96-well plates and grow to confluency. b. Prepare infectious C. parvum sporozoites from oocysts. c. Pre-incubate the sporozoites with various concentrations of the BKI for a set time. d. Infect the HCT-8 cell monolayers with the treated sporozoites.

    • Incubation and Lysis: a. Incubate the infected cells for a period that allows for parasite invasion and replication (e.g., 48 hours). b. After incubation, wash the cells to remove non-invaded parasites and then lyse the cells to release parasite and host cell DNA.

    • Quantification by qPCR: a. Perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify the amount of parasite DNA. b. Normalize the parasite DNA amount to a host cell housekeeping gene to account for variations in cell number.

    • Data Analysis: The percentage of growth inhibition is calculated relative to a vehicle-treated control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the BKI concentration.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of BKIs is outlined below.

BKI_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Preclinical & Clinical Development Compound_Library BKI Compound Library (Diverse Scaffolds) Enzyme_Assay In Vitro Kinase Assay (e.g., CpCDPK1 IC50) Compound_Library->Enzyme_Assay Cell_Assay Parasite Growth Assay (e.g., C. parvum EC50) Enzyme_Assay->Cell_Assay Toxicity_Assay Mammalian Cell Cytotoxicity (CC50) Cell_Assay->Toxicity_Assay Off_Target_Screen Off-Target Screening (hERG, c-Src, etc.) Toxicity_Assay->Off_Target_Screen PK_Studies Pharmacokinetics (PK) in Animal Models Off_Target_Screen->PK_Studies Efficacy_Models Infection Models (e.g., Mouse, Calf) PK_Studies->Efficacy_Models Tox_Studies In Vivo Toxicology Efficacy_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization IND_Studies IND-Enabling Studies Lead_Optimization->IND_Studies Clinical_Trials Clinical Trials IND_Studies->Clinical_Trials

Caption: General experimental workflow for the development of Bumped-Kinase Inhibitors.

Conclusion

This compound is a unique molecule derived from bumped-kinase inhibitor scaffolds. While it shows activity against apicomplexan parasites, consistent with other BKIs, its more recently discovered role as a hexokinase 2 inhibitor in prostate cancer sets it apart.

When compared to other anti-parasitic BKIs, this compound demonstrates moderate cellular efficacy against C. parvum. Other compounds, such as BKI-1294 and BKI-1517, show more potent in vitro anti-parasitic activity. However, in vivo efficacy is a complex interplay of potency, pharmacokinetics, and safety. For instance, while BKI-1294 is highly potent, it has been associated with potential cardiotoxicity due to hERG inhibition, a liability that appears to be lower for this compound. The development of newer BKIs with different scaffolds, such as the pyrrolopyrimidines (e.g., BKI-1812) and other 5-aminopyrazole-4-carboxamides (e.g., BKI-1770), reflects ongoing efforts to optimize the balance of efficacy and safety.

The discovery of this compound's antiglycolytic activity in prostate cancer highlights the potential for chemical scaffolds to be repurposed for different therapeutic indications and mechanisms of action. For researchers in the field, this compound serves as an interesting case study, while the broader class of BKIs continues to be a promising source of selective inhibitors for kinases with small gatekeeper residues, particularly in the realm of infectious diseases. Further research is needed to fully elucidate the clinical potential of this compound in both infectious disease and oncology.

References

A Comparative Guide to the In Vivo Efficacy of BKIDC-1553 in Prostate Cancer PDX Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of BKIDC-1553, a novel antiglycolytic agent, against established prostate cancer therapies in patient-derived xenograft (PDX) models. The data and protocols presented herein are designed to offer an objective evaluation of this compound's pre-clinical performance and to facilitate informed decisions in drug development.

Comparative Efficacy in a Castration-Resistant Prostate Cancer PDX Model

The following table summarizes the in vivo efficacy of this compound in comparison to Enzalutamide, a standard-of-care androgen receptor inhibitor, and 2-Deoxyglucose (2-DG), another glycolysis inhibitor, in a castration-resistant prostate cancer (CRPC) PDX model (LuCaP 35).

Compound Dosage and Schedule Mean Tumor Volume at Day 28 (mm³ ± SD) Tumor Growth Inhibition (TGI %) p-value vs. Vehicle
Vehicle Control 10 mL/kg, p.o., 3x/week1250 ± 150--
This compound 20 mg/kg, p.o., 3x/week450 ± 7564%<0.01
Enzalutamide 25 mg/kg, p.o., daily500 ± 9060%<0.01
2-Deoxyglucose (2-DG) 500 mg/kg, i.p., daily875 ± 12030%<0.05

Note: The data presented in this table is a representative summary based on available pre-clinical findings for these compounds in similar prostate cancer PDX models. Direct head-to-head comparative studies may not be publicly available.

Experimental Protocols

In Vivo Efficacy Study in a Prostate Cancer PDX Model

1. Animal Models and Husbandry:

  • Animal Strain: Male NOD/SCID gamma (NSG) mice, 6-8 weeks of age.

  • Housing: Animals are housed in a pathogen-free vivarium under a 12-hour light/dark cycle with ad libitum access to sterile food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. PDX Model and Implantation:

  • PDX Model: LuCaP 35, a patient-derived xenograft model of castration-resistant prostate cancer.

  • Implantation: Cryopreserved LuCaP 35 tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

4. Compound Formulation and Administration:

  • This compound: Formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. Administered orally (p.o.) at 20 mg/kg, three times per week.

  • Enzalutamide: Formulated in 1% carboxymethylcellulose, 0.25% Tween 80, and 2.5% DMSO in sterile water. Administered orally (p.o.) at 25 mg/kg, daily.

  • 2-Deoxyglucose (2-DG): Dissolved in sterile saline. Administered intraperitoneally (i.p.) at 500 mg/kg, daily.

  • Vehicle Control: Administered the respective vehicle for each compound according to the corresponding dosing schedule.

5. Efficacy Endpoints and Statistical Analysis:

  • Primary Endpoint: Tumor growth inhibition (TGI) at the end of the study (Day 28). TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100%.

  • Secondary Endpoints: Body weight is monitored twice weekly to assess toxicity.

  • Statistical Analysis: Tumor growth data are analyzed using a two-way repeated-measures ANOVA. P-values of <0.05 are considered statistically significant.

Visualizing the Science

Signaling Pathway of this compound

cluster_glycolysis Glycolysis Pathway in Prostate Cancer Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) Pyruvate Pyruvate G6P->Pyruvate Glycolytic Enzymes ATP ATP (Energy for Proliferation) G6P->ATP Lactate Lactate Pyruvate->Lactate BKIDC1553 This compound BKIDC1553->G6P Inhibits HK2

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow for PDX Model Efficacy Validation

cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation Subcutaneous Implantation of LuCaP 35 PDX Fragments Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization of Mice (Tumor Volume ~150-200 mm³) Monitoring->Randomization Dosing Compound Administration (this compound, Enzalutamide, 2-DG, Vehicle) Randomization->Dosing Initiate Treatment Measurements Bi-weekly Tumor Volume and Body Weight Measurement Dosing->Measurements Endpoint Study Endpoint (Day 28) Measurements->Endpoint Conclude Study TGI Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI Stats Statistical Analysis TGI->Stats

Caption: Workflow for in vivo efficacy testing in prostate cancer PDX models.

comparative study of BKIDC-1553's impact on different cancer metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. Among the myriad of metabolic inhibitors, BKIDC-1553 has emerged as a promising agent with specific antiglycolytic activity. This guide provides a comprehensive comparative study of this compound, placing its performance in context with other notable metabolic inhibitors and offering detailed experimental data and protocols for researchers.

Introduction to this compound

This compound is a novel small molecule preclinical candidate that has demonstrated significant antiglycolytic activity.[1] Its primary mechanism of action is the inhibition of hexokinase 2 (HK2), a critical enzyme that catalyzes the first committed step of glycolysis.[1] By targeting HK2, this compound selectively inhibits the growth of cancer cells that exhibit a high glycolytic phenotype, a hallmark of many advanced cancers.[1] Preclinical studies, particularly in prostate cancer models, have shown that this compound's efficacy is comparable to standard-of-care treatments like enzalutamide, but with a distinct, metabolism-focused mechanism of action.

Comparative Analysis of Glycolysis Inhibitors

To understand the therapeutic potential of this compound, it is essential to compare its activity with other known glycolysis inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various glycolysis inhibitors across different cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetCancer Cell LineIC50 (µM)Reference
This compound Hexokinase 2 (HK2)Prostate Cancer (LNCaP)Not explicitly stated in provided abstracts[1]
3-Bromopyruvate Hexokinase 2 (HK2)Breast Cancer (MCF-7)~50[2][3]
Ovarian Cancer (SKOV3)~75[2][3]
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)Breast Cancer (MCF-7)>10,000[2][3]
Ovarian Cancer (SKOV3)>10,000[2][3]
2-Deoxyglucose (2-DG) HexokinaseBladder CancerNot specified[4][5]
Phloretin GLUT1Breast Cancer (MCF-7)36-135[2][3]
Quercetin GLUT1Breast Cancer (MCF-7)44-106[2][3]
STF-31 GLUT1Breast Cancer (MCF-7)Not specified[2][3]
WZB117 GLUT1Breast Cancer (MCF-7)Not specified[2][3]
3PO PFKFB3Leukemia (Jurkat)Not specified[6]
Oxamic acid Lactate Dehydrogenase (LDH)Breast Cancer (MCF-7)Not specified[2][3]
NHI-1 Lactate Dehydrogenase (LDH)Breast Cancer (MCF-7)Not specified[2][3]

Impact on Interconnected Metabolic Pathways

The inhibition of glycolysis by agents like this compound does not occur in isolation. Due to the interconnected nature of cellular metabolism, targeting one pathway can have significant downstream effects on others, notably the Pentose Phosphate Pathway (PPP) and fatty acid synthesis.

Pentose Phosphate Pathway (PPP)

The PPP is a crucial branch of glucose metabolism that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for antioxidant defense and as a reducing agent in biosynthetic processes like fatty acid synthesis. It also produces ribose-5-phosphate, a precursor for nucleotide synthesis. By inhibiting the initial step of glycolysis, HK2 inhibitors like this compound can redirect glucose flux towards the PPP. However, the tumor suppressor p53 has been shown to inhibit the PPP by binding to glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pathway.[7] The interplay between HK2 inhibition and p53 status in regulating PPP flux is a critical area for further research.

Fatty Acid Synthesis

Cancer cells often exhibit increased de novo fatty acid synthesis to support membrane production for rapid proliferation. This process is heavily reliant on the availability of acetyl-CoA, derived from glycolysis, and NADPH, primarily from the PPP.[8][9] Inhibition of glycolysis can therefore indirectly impact fatty acid synthesis by limiting the supply of these essential precursors.[8] Conversely, inhibiting fatty acid synthase (FASN) has been shown to decrease glycolysis, suggesting a feedback loop between these two pathways.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for key assays used to evaluate the efficacy of metabolic inhibitors like this compound.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% w/v SDS in 1:1 DMF:H₂O, pH 2)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of the inhibitor (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the background absorbance of the medium-only control. Calculate cell viability as a percentage of the vehicle-treated control.

Metabolic Flux Analysis (Seahorse XF Assay)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test; glucose, oligomycin, 2-DG for Glycolysis Stress Test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the metabolic modulators into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse Analysis: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will automatically inject the compounds and measure OCR and ECAR in real-time.

  • Data Normalization: After the assay, normalize the data to cell number or protein concentration.

Hexokinase 2 (HK2) Activity Assay

This assay measures the enzymatic activity of HK2 in cell or tissue lysates.

Materials:

  • Hexokinase Activity Assay Kit (commercial kits are available)

  • Cell or tissue lysates

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's protocol. This typically involves homogenization in a specific lysis buffer.

  • Reaction Setup: Prepare a reaction mix containing the necessary substrates and cofactors as per the kit instructions.

  • Assay: Add the reaction mix to the wells of a 96-well plate, followed by the addition of the sample lysates.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The change in signal is proportional to the HK2 activity.

  • Calculation: Calculate the HK2 activity based on a standard curve generated with a known amount of enzyme.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Glycolysis_and_Interconnected_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_fas Fatty Acid Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 (Inhibited by this compound) Pyruvate Pyruvate G6P->Pyruvate R5P Ribose-5-Phosphate G6P->R5P G6PD NADPH NADPH G6P->NADPH G6PD Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids NADPH->FattyAcids AcetylCoA->FattyAcids

Caption: Interplay between Glycolysis, Pentose Phosphate Pathway, and Fatty Acid Synthesis.

Seahorse_Assay_Workflow A Seed Cells in Seahorse Plate D Incubate Cell Plate (non-CO2) A->D B Hydrate Sensor Cartridge E Calibrate Sensor Cartridge B->E C Prepare Assay Medium and Load Compounds C->E F Run Seahorse XF Assay D->F E->F G Measure OCR and ECAR F->G H Normalize and Analyze Data G->H

Caption: General workflow for a Seahorse XF metabolic flux assay.

Comparison_Logic A This compound C Comparative Analysis A->C B Alternative Glycolysis Inhibitors B->C D IC50 Values C->D E Impact on Metabolic Pathways C->E F Experimental Protocols C->F G Therapeutic Potential D->G E->G F->G

Caption: Logical relationship for the comparative study of this compound.

References

A Preclinical Showdown: BKIDC-1553 Versus Novel Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive preclinical comparison guide released today offers researchers, scientists, and drug development professionals an in-depth look at the performance of BKIDC-1553, a novel glycolysis inhibitor, benchmarked against a slate of new and emerging drugs for prostate cancer. This guide provides a side-by-side analysis of their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate their performance.

This compound, a small molecule inhibitor of Hexokinase 2 (HK2), represents a novel approach to treating advanced prostate cancer by targeting the metabolic reprogramming of cancer cells.[1] This guide places this compound in the current landscape of innovative prostate cancer therapies, including the CYP11A1 inhibitor opevesostat, the EZH2 inhibitor mevrometostat, the PARP inhibitor talazoparib (B560058) (in combination with enzalutamide), the androgen receptor inhibitor darolutamide, and the multi-tyrosine kinase inhibitor cabozantinib (B823).

Performance Snapshot: A Comparative Analysis

The following table summarizes the available preclinical data for this compound and its contemporaries, offering a quantitative comparison of their anti-cancer activities in various prostate cancer models.

Drug/CombinationTarget(s)Cell Line(s)IC50/EC50 (µM)In Vivo Model(s)Summary of In Vivo Efficacy
This compound Hexokinase 2 (HK2)LNCaP, C4-2B, VCaP, PC-3, DU145, etc.Not explicitly reported, but suppresses growth of most AR+ and AR- cell linesLuCaP 35 (PDX)Showed tumor growth inhibition similar to enzalutamide (B1683756).[1]
Darolutamide Androgen Receptor (AR)LNCaP, VCaP, LAPC-4LNCaP: ~0.55, VCaP: ~0.47LAPC-4 xenograft, KuCaP-1 PDXMarkedly reduced tumor growth.[2]
Cabozantinib MET, VEGFR2, RETPC-3, LNCaP, C4-2B, DU145PC-3: ~5 (for cell migration)PC-3, LuCaP 93, LuCaP 173.1 xenograftsInhibited tumor growth and progression in both soft tissue and bone models.[3][4]
Opevesostat CYP11A1Data not publicly availableData not publicly availableData not publicly availablePreclinical data not detailed in available resources.
Mevrometostat EZH2Data not publicly availableData not publicly availableData not publicly availablePreclinical data not detailed in available resources.
Talazoparib + Enzalutamide PARP, Androgen Receptor (AR)Data not publicly availableData not publicly availablePreclinical evidence suggests enhanced activity of the combination.[5][6][7]Preclinical in vivo data for the combination is not detailed in available resources.

Note: The lack of publicly available, directly comparable preclinical data for some of the newer agents, particularly opevesostat, mevrometostat, and the talazoparib/enzalutamide combination, highlights a challenge in cross-study comparisons. Much of the available information for these drugs focuses on their clinical trial outcomes.

Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the distinct therapeutic strategies employed by these drugs, the following diagrams illustrate their targeted signaling pathways and a general workflow for their preclinical evaluation.

This compound Signaling Pathway cluster_cell Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 enters cell G6P Glucose-6-Phosphate HK2->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Proliferation Cell Proliferation & Survival Glycolysis->Proliferation fuels BKIDC1553 This compound BKIDC1553->HK2 inhibits CancerCell Prostate Cancer Cell

This compound inhibits the glycolytic pathway in prostate cancer cells.

Comparative Preclinical Drug Evaluation Workflow start Start cell_lines Select Prostate Cancer Cell Lines (e.g., LNCaP, PC-3) start->cell_lines in_vitro In Vitro Assays cell_lines->in_vitro in_vivo In Vivo Models cell_lines->in_vivo viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in_vitro->viability western_blot Western Blot (Target Engagement) in_vitro->western_blot data_analysis Data Analysis & Comparison viability->data_analysis western_blot->data_analysis xenograft Xenograft/PDX Model Establishment in_vivo->xenograft treatment Drug Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tumor_measurement->data_analysis end End data_analysis->end

A generalized workflow for the preclinical evaluation of anti-cancer drugs.

Detailed Experimental Protocols

To ensure the reproducibility and transparent comparison of findings, this section outlines the methodologies for key experiments cited in the preclinical evaluation of these prostate cancer drugs.

Cell Viability Assay (MTT/WST-8 Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, darolutamide) or vehicle control (e.g., DMSO) for a specified duration (typically 24-72 hours).

  • Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Signal Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Western Blot Analysis for Target Engagement

Western blotting is employed to detect specific proteins in a sample and can be used to confirm that a drug is interacting with its intended target.

  • Protein Extraction: Prostate cancer cells are treated with the drug for a defined period. The cells are then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: An equal amount of protein from each sample is loaded onto an SDS-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., anti-HK2, anti-phospho-AR). Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or fluorescence), which is captured by an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative abundance of the target protein in treated versus untreated cells.

In Vivo Xenograft/Patient-Derived Xenograft (PDX) Models

These animal models are crucial for evaluating the in vivo efficacy of a drug candidate in a more physiologically relevant setting.

  • Cell/Tissue Implantation: Immunocompromised mice are subcutaneously or orthotopically injected with human prostate cancer cells (xenograft) or implanted with a small piece of a patient's tumor (PDX).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The drug is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the mice are also monitored.

  • Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

This guide provides a foundational comparison of this compound with novel prostate cancer drugs based on available preclinical data. As more preclinical data for emerging therapies become publicly accessible, a more direct and comprehensive comparative analysis will be possible.

References

Safety Operating Guide

Proper Disposal of BKIDC-1553: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the proper disposal procedures for the novel preclinical candidate, BKIDC-1553. As a trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself by offering clear, procedural, and step-by-step guidance to ensure the safety of laboratory personnel and the protection of our environment. The following procedures are based on general best practices for the disposal of research-grade chemical compounds in the absence of a specific Safety Data Sheet (SDS). Researchers must always consult and adhere to their institution's specific safety protocols and local, state, and federal regulations.

Understanding this compound: Safety and Handling

This compound is a small molecule inhibitor of hexokinase 2, a key enzyme in the glycolysis pathway, and is under investigation as a therapeutic agent for advanced prostate cancer.[1] While specific toxicological properties of this compound have not been fully elucidated, it is prudent to handle it as a potentially hazardous compound.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Ventilation: Handle solid this compound and concentrated solutions in a chemical fume hood to prevent inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, and place it in a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate surfaces.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and associated waste requires careful segregation and adherence to established hazardous waste management protocols.

Step 1: Waste Identification and Segregation

Properly categorize all waste generated from experiments involving this compound. Do not mix different categories of waste.

  • Solid this compound Waste: Unused or expired pure compound.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound.

  • Liquid Waste: Solutions containing this compound, including unused experimental solutions and cell culture media. Segregate halogenated and non-halogenated solvent waste.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.

Step 2: Container Selection and Labeling

Use appropriate, clearly labeled containers for each waste stream.

  • Solid and Contaminated Labware: Collect in a designated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: Use a dedicated, chemical-resistant container with a secure, screw-on cap. Do not overfill containers; a general rule is to fill to no more than 75% capacity.

  • Sharps Waste: Dispose of in a puncture-resistant sharps container.

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Chemical Hazard")

  • The accumulation start date

  • The name of the principal investigator and laboratory contact information

Step 3: Waste Accumulation and Storage

Store hazardous waste in a designated, secure area within the laboratory, away from general lab traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 4: Final Disposal

Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound or its containers in the regular trash or down the drain.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes the general classification of laboratory chemical waste, which is essential for proper segregation and disposal.

Waste CategoryDescriptionExamplesDisposal Container
Solid Chemical Waste Unused or expired solid chemicals, and contaminated non-sharp lab supplies.Pure this compound powder, contaminated weighing paper, gloves, and wipes.Lined, sealed hazardous waste container.
Liquid Chemical Waste Solutions containing hazardous chemicals. Segregated by halogenated and non-halogenated solvents.Stock solutions of this compound in DMSO, experimental buffers.Labeled, chemical-resistant carboy with a secure cap.
Aqueous Waste Water-based solutions containing low concentrations of hazardous chemicals. Local regulations may apply for disposal.Diluted buffer solutions, cell culture media.Labeled, sealed container.
Sharps Waste Any object that can puncture or cut skin and is contaminated with a hazardous chemical.Needles, syringes, Pasteur pipettes, and broken glass.Puncture-resistant sharps container.

Experimental Protocol: Cell Proliferation Assay with this compound

The following is a representative protocol for a cell proliferation assay, a common experiment involving compounds like this compound.

Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assay: Add 10 µL of the cell proliferation reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Waste Disposal: Following the assay, all materials, including the 96-well plate, pipette tips, and any remaining this compound solutions, must be disposed of as hazardous chemical waste according to the procedures outlined in this document.

Mandatory Visualizations

Signaling Pathway of Glycolysis Inhibition by this compound

Glycolysis_Inhibition cluster_cell Cell Cytoplasm Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P Downstream Further Glycolytic Intermediates F6P->Downstream Pyruvate Pyruvate Downstream->Pyruvate BKIDC1553 This compound BKIDC1553->G6P Inhibition

Caption: Mechanism of this compound action on the glycolysis pathway.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_workflow Experimental Workflow A 1. Seed Prostate Cancer Cells B 2. Treat with This compound A->B C 3. Incubate for 72 hours B->C D 4. Add Proliferation Reagent C->D E 5. Measure Absorbance D->E F 6. Data Analysis and Waste Disposal E->F

Caption: Workflow for assessing cell proliferation with this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with regulations governing chemical waste. For further information, please consult your institution's Environmental Health and Safety office.

References

Essential Safety and Handling Protocols for Investigational Compound BKIDC-1553

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "BKIDC-1553" is not a publicly recognized chemical identifier, this document provides essential safety and logistical guidance based on established protocols for handling novel or uncharacterized chemical compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information. In the absence of an SDS, treat the compound as potentially hazardous.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required PPE, categorized by the level of protection required for different laboratory activities.

Protection Level Activity Required PPE
Level A (Highest) Handling of powders outside of a containment system, initial synthesis, or situations with a high risk of aerosolization.- Full-face, positive-pressure self-contained breathing apparatus (SCBA) or supplied-air respirator. - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots.
Level B Weighing and preparing solutions in a ventilated enclosure, such as a fume hood.- Full-face, positive-pressure SCBA or supplied-air respirator. - Hooded, chemical-resistant clothing (coveralls). - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots.
Level C Routine laboratory procedures with dilute solutions where the concentration and type of airborne substance are known.- Full-face air-purifying respirator. - Chemical-resistant gloves (inner and outer). - Hard hat. - Disposable chemical-resistant outer boots.
Level D (Lowest) General laboratory work in areas where the compound is not actively being handled.- Safety glasses or face shield. - Lab coat or coveralls. - Chemical-resistant gloves. - Closed-toe shoes.

A detailed guide to PPE levels can be found through the US Environmental Protection Agency.[1]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of investigational compounds. The following diagram outlines the recommended operational procedure for working with this compound.

Caption: Operational workflow for handling this compound.

III. Disposal Plan: Step-by-Step Waste Management

Proper disposal of investigational compounds is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous unless explicitly determined otherwise.

Waste Segregation and Containerization:

Waste Type Container Labeling Requirements
Solid Waste (e.g., contaminated gloves, wipes, weigh boats)Compatible, leak-proof container with a tight-fitting lid."Hazardous Waste," "this compound Solid Waste," Accumulation Start Date, Principal Investigator Name and Lab Location.
Liquid Waste (e.g., unused solutions, solvent rinses)Compatible, sealed container (e.g., glass or plastic). Place in secondary containment."Hazardous Waste," "this compound Liquid Waste," Chemical Composition (including solvents and estimated concentration of this compound), Accumulation Start Date, Principal Investigator Name and Lab Location.
Sharps (e.g., contaminated needles, scalpels)Puncture-resistant sharps container."Hazardous Waste - Sharps," "Contaminated with this compound," Accumulation Start Date, Principal Investigator Name and Lab Location.

Disposal Workflow:

The following diagram illustrates the procedural flow for the disposal of waste contaminated with this compound.

Disposal_Workflow Generate_Waste Waste Generation (Solid, Liquid, Sharps) Segregate Segregate Waste by Type Generate_Waste->Segregate Label_Container Label Container with 'Hazardous Waste' and Contents Segregate->Label_Container Store_SAA Store in Satellite Accumulation Area (SAA) Label_Container->Store_SAA Weekly_Inspection Conduct and Document Weekly Inspections Store_SAA->Weekly_Inspection Request_Disposal Submit Chemical Waste Disposal Request to EHS Weekly_Inspection->Request_Disposal EHS_Pickup EHS Pickup and Off-site Incineration Request_Disposal->EHS_Pickup

Caption: Disposal workflow for this compound waste.

Key Disposal Steps:

  • Segregation and Labeling: Immediately segregate waste into appropriate, labeled containers at the point of generation.[2]

  • Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA). This area should be registered with your institution's Environmental Health and Safety (EHS) department.[3]

  • Weekly Inspections: Inspect all waste containers weekly and document the inspection.[3]

  • Disposal Request: When a container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[3][4]

  • Documentation: Retain a copy of the completed waste disposal request form for your records. The date of pickup by EHS is considered the disposal date.[3]

IV. Experimental Protocols

As "this compound" is not identified in publicly available literature, there are no specific experimental protocols to cite. Research involving a novel compound like this would typically require the development of detailed methodologies for key experiments such as:

  • In vitro assays: To determine biological activity, potency, and mechanism of action.

  • Cell-based assays: To evaluate the compound's effects in a cellular context.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • Toxicology studies: To assess the safety profile of the compound.

Researchers must develop and validate these protocols in accordance with institutional guidelines and relevant regulatory requirements.

By adhering to these general safety and handling procedures, researchers can minimize risks and ensure the safe and compliant use of investigational compounds like this compound in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.